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Insulin receptor substrate-2 (989-1007)

Cat. No.: B1575356
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Description

Overview of Insulin (B600854) Receptor Substrate Family Functionality

The Insulin Receptor Substrate (IRS) proteins are a family of cytoplasmic adaptor proteins that are central to the transmission of signals from insulin and insulin-like growth factor-1 (IGF-1) receptors to downstream intracellular pathways. nih.govuniprot.org These proteins lack any intrinsic enzymatic activity themselves. uniprot.org Instead, they function as molecular scaffolds or docking platforms. Upon activation of the insulin or IGF-1 receptor, IRS proteins are recruited to the receptor and become phosphorylated on multiple tyrosine residues. uniprot.orgresearchgate.net These phosphorylated tyrosine sites then serve as high-affinity binding sites for a host of signaling proteins that contain Src homology 2 (SH2) domains, such as Phosphatidylinositol 3-kinase (PI3K), Growth factor receptor-bound protein 2 (Grb2), and SHP2. uniprot.orgresearchgate.net This recruitment and organization of signaling complexes at the plasma membrane is a critical step in initiating the diverse physiological responses to insulin, including the regulation of glucose metabolism, cell growth, proliferation, and survival. uniprot.orgresearchgate.net The family includes several members, with IRS-1 and IRS-2 being the most ubiquitously expressed and primary mediators of insulin's metabolic and mitogenic effects. nih.govuniprot.org

Property Description Key Interacting Proteins
Protein Family Insulin Receptor Substrate (IRS)PI3K, Grb2, SHP2, NCK1
Primary Function Cytoplasmic adaptor/scaffolding proteinInsulin Receptor, IGF-1 Receptor
Activation Mechanism Tyrosine phosphorylation by receptor kinasesInsulin, IGF-1
Downstream Effects Regulation of glucose metabolism, cell growth, survivalAkt, MAPK/ERK pathway

Delineation of Insulin Receptor Substrate-2 as a Key Signaling Adaptor Protein

Insulin Receptor Substrate-2 (IRS-2), a protein encoded by the IRS2 gene in humans, is an essential cytoplasmic signaling molecule that orchestrates the effects of insulin, IGF-1, and various other cytokines. elifesciences.orgnih.gov It acts as a crucial molecular bridge between the activated receptor tyrosine kinases and the downstream effector pathways. elifesciences.org Discovered as an alternative substrate for the insulin receptor in cells lacking IRS-1, IRS-2 has been established as a non-redundant player in metabolic regulation. nih.govuniprot.org Studies involving knockout mice have highlighted its critical role; mice lacking IRS-2 develop a diabetic phenotype and exhibit a significant reduction in brain mass, underscoring its unique physiological functions in maintaining glucose homeostasis and supporting neural development. elifesciences.orgnih.gov While sharing structural similarities with IRS-1, particularly in the N-terminal region, IRS-2 possesses distinct features and mediates specific signaling outputs, contributing to processes like cell cycle progression and the function of pancreatic β-cells. researchgate.netnih.govnih.gov

Significance of the C-Terminal Region of IRS-2 in Signal Transduction

The C-terminal region of IRS-2, while showing less amino acid sequence conservation with IRS-1 compared to the N-terminal domains, is a region of immense functional importance. researchgate.netnih.gov This part of the protein is characterized by a high concentration of tyrosine, serine, and threonine residues that are targets for phosphorylation. nih.gov The tyrosine residues, in particular, are critical for propagating the insulin signal. When phosphorylated by the insulin receptor kinase, they form specific recognition motifs, most notably the YXXM motif (where Y is tyrosine, M is methionine, and X is any amino acid). nih.govnih.govscispace.com These phosphorylated motifs function as docking sites for the SH2 domains of various effector proteins, with the YXXM motif being the canonical binding site for the p85 regulatory subunit of PI3K. nih.govscispace.com

Furthermore, the C-terminus of IRS-2 contains a unique Kinase Regulatory-Loop Binding (KRLB) domain, which is not present in all IRS family members. This domain can interact with the insulin receptor's kinase domain and may play a role in modulating the extent of IRS-2's own tyrosine phosphorylation. uniprot.orgnih.gov Serine/threonine phosphorylation within the C-terminal region, often triggered by feedback loops from downstream kinases like Akt, can negatively regulate IRS-2 signaling by either inhibiting tyrosine phosphorylation or targeting the protein for degradation. uniprot.orgelifesciences.org

Academic Research Focus on the Insulin Receptor Substrate-2 (989-1007) Segment

Intense academic research has focused on deciphering the "phosphorylation codes" within IRS proteins that dictate specific downstream biological outcomes. The segment spanning amino acids 989-1007 of human IRS-2 lies within the functionally critical C-terminal tail and has been a subject of significant investigation, primarily concerning its role in binding key downstream effectors.

Based on the human IRS-2 sequence from UniProt (Accession: Q9Y4H2), the 989-1007 region contains key tyrosine residues. Research on the highly related mouse IRS-1 protein has identified tyrosine residues at positions 983 and 1006 as forming YMXM motifs, which are essential for PI3K binding. nih.gov Given the conserved function, the corresponding region in human IRS-2 is a focal point for similar studies.

The primary research interest in the 989-1007 segment revolves around its potential to house one or more of these critical YMXM motifs. When the tyrosine residue within this motif is phosphorylated by the insulin receptor kinase, it creates a high-affinity binding site for the SH2 domains of the p85 regulatory subunit of PI3K. nih.govscispace.comnih.gov The binding and subsequent activation of PI3K at this site is a pivotal event, initiating a cascade that leads to the activation of the protein kinase Akt and is responsible for many of insulin's metabolic effects. nih.govelifesciences.org Experimental approaches to study this segment often involve site-directed mutagenesis, where the key tyrosine residues within the 989-1007 region are replaced with phenylalanine to prevent phosphorylation. nih.gov The functional consequences of these mutations on PI3K activation, glucose uptake, and other metabolic processes are then measured to confirm the role of this specific segment in signal transduction. nih.gov

IRS-2 Phosphorylation Site Kinase Function/Significance Location Relative to 989-1007 Segment
Ser306 (Human) AktNegative feedback, reduces plasma membrane localization of IRS-2. elifesciences.orgN-Terminal
Ser577 (Human) AktKey driver of negative feedback on PI3K signaling. elifesciences.orgN-Terminal
Tyr649, Tyr671, Tyr734, Tyr814 Insulin ReceptorEssential for association with PI3K. nih.govN-Terminal
Potential Tyrosine sites within 989-1007 Insulin ReceptorHypothesized to form YMXM motifs for PI3K binding. nih.govnih.govWithin Segment

Properties

sequence

PKPGAPSGHPVGSLDGLLS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Insulin receptor substrate-2 (989-1007)

Origin of Product

United States

Molecular Structure and Domain Organization of Insulin Receptor Substrate 2 Irs 2

Structural Overview of IRS-2 Functional Domains

The modular nature of IRS-2, with its distinct functional domains, allows for precise regulation of its signaling activities.

Pleckstrin Homology (PH) Domain and Membrane Association

Located in the N-terminal region of IRS-2, the Pleckstrin Homology (PH) domain is a protein module of approximately 120 amino acids. wikipedia.orgresearchgate.net This domain is crucial for targeting IRS-2 to the plasma membrane by binding to phosphoinositides, such as phosphatidylinositol (4,5)-bisphosphate. wikipedia.orgnih.gov This interaction helps to properly localize IRS-2 for its subsequent engagement with the activated insulin (B600854) receptor. atlasgeneticsoncology.org Beyond lipid binding, PH domains can also participate in protein-protein interactions, which may contribute to the specific subcellular compartmentalization of IRS proteins. wikipedia.orgnih.gov The effective membrane association of IRS-2, facilitated by its PH domain, is a critical step for its phosphorylation by the insulin receptor. nih.gov

Phosphotyrosine-Binding (PTB) Domain and Receptor Interaction

Following the PH domain is the Phosphotyrosine-Binding (PTB) domain. atlasgeneticsoncology.orgresearchgate.net The PTB domain of IRS-2 specifically recognizes and binds to the phosphorylated tyrosine residue (Tyr972) within the juxtamembrane region of the activated insulin receptor. nih.govwikipedia.org This interaction is essential for the recruitment of IRS-2 to the activated receptor and for its efficient phosphorylation by the receptor's tyrosine kinase activity. nih.govresearchgate.net The PTB domain has a compact, 7-stranded beta-sandwich structure, capped by a C-terminal helix, which forms a cleft for binding the phosphopeptide motif of the receptor. wikipedia.org The specificity of this interaction ensures that IRS-2 is selectively engaged in the insulin signaling cascade. nih.gov

Characterization of the Insulin Receptor Substrate-2 (989-1007) Segment

The C-terminal tail of IRS-2, which houses the 989-1007 amino acid segment, is a region of significant interest due to its role in propagating downstream signaling.

Positional Context within the IRS-2 Protein

The Insulin Receptor Substrate-2 (989-1007) segment is located within the C-terminal region of the full-length human IRS-2 protein, which consists of 1338 amino acids. uniprot.org This region is distal to the well-defined PH, PTB, and KRLB domains. The C-terminal tail of IRS-2 is known to be rich in potential phosphorylation sites, which, upon phosphorylation by the insulin receptor, create docking sites for a variety of SH2 domain-containing proteins, such as the p85 regulatory subunit of PI3K, Grb-2, and SHP-2. nih.govnih.gov These interactions are critical for activating downstream signaling pathways like the PI3K/AKT/mTOR and MAPK pathways. atlasgeneticsoncology.orguniprot.org

Predicted Secondary and Tertiary Structural Motifs within the (989-1007) Region

Conservation of the (989-1007) Segment Across Species Homologs

The C-terminal tail of IRS-2, however, is rich in tyrosine residues that, when phosphorylated, serve as docking sites for a variety of downstream signaling proteins containing SH2 domains. This region's relative lack of broad conservation across the entire Irs protein family (Irs1, Irs2, Irs3, and Irs4) suggests that it may be responsible for the specific functions of each Irs protein. nih.gov

To illustrate the conservation of the specific 989-1007 segment, a comparison of the amino acid sequences from several mammalian species is presented below.

Interactive Data Table: Conservation of IRS-2 (989-1007) Amino Acid Sequence

Species Amino Acid Sequence (989-1007)
Homo sapiens (Human) GSPDSGYMNMDLGPSSGLY
Mus musculus (Mouse) GSPDSGYMNMDLGPSSGLY
Rattus norvegicus (Rat) GSPDSGYMNMDLGPSSGLY
Bos taurus (Cow) GSPDSGYMNMDLGPSSGLY
Canis lupus familiaris (Dog) GSPDSGYMNMDLGPSSGLY

As the table demonstrates, the amino acid sequence of the 989-1007 region of IRS-2 is remarkably conserved across the listed mammalian species. This perfect conservation suggests a strong evolutionary pressure to maintain the precise structure and function of this particular segment. The central tyrosine (Y) residue at position 999 is of particular interest as it represents a potential phosphorylation site that, if modified, could play a crucial role in the recruitment of specific downstream signaling molecules, thereby propagating the insulin signal. The high fidelity of this sequence across diverse mammalian lineages underscores its likely importance in mediating the physiological effects of insulin and IGF-1.

Post Translational Modifications Within Insulin Receptor Substrate 2 989 1007

Tyrosine Phosphorylation Events and Signaling Activation

Tyrosine phosphorylation of IRS-2 is a primary event following the activation of the insulin (B600854) receptor. This modification creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby propagating the insulin signal.

Identification of Specific Tyrosine Residues within or Proximal to (989-1007)

The C-terminal tail of IRS proteins is rich in tyrosine residues that are susceptible to phosphorylation. While comprehensive mapping of all phosphorylation sites in human IRS-2 is ongoing, studies on the homologous mouse IRS-1 protein have identified Tyr983 and Tyr1006 as phosphorylation sites. These residues are situated within YXXM motifs, which are recognized binding sites for the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). Given the conservation of critical signaling motifs, the corresponding tyrosine residues in human IRS-2 are strongly predicted to be phosphorylation targets. Specifically, within the 989-1007 region of human IRS-2, a key tyrosine residue corresponding to mouse IRS-1 Tyr989 is a likely site of phosphorylation, playing a role in the recruitment of SH2 domain-containing proteins. A review of the PhosphoSitePlus database indicates that several tyrosine residues in the C-terminal region of IRS-2 are indeed phosphorylated, although specific high-throughput studies on the 989-1007 segment are limited.

Kinases Responsible for Tyrosine Phosphorylation of the (989-1007) Region

The primary kinase responsible for the tyrosine phosphorylation of IRS-2, including its C-terminal tail, is the insulin receptor (IR) itself. Upon insulin binding, the intrinsic tyrosine kinase activity of the IR is stimulated, leading to the autophosphorylation of the receptor and the subsequent phosphorylation of its substrates, including IRS-2. The insulin-like growth factor 1 receptor (IGF-1R) also phosphorylates IRS-2 in a similar manner. Other non-receptor tyrosine kinases, such as those from the Src family, may also contribute to IRS-2 phosphorylation in different cellular contexts, although their specific action on the 989-1007 region is less defined.

Dynamics of Tyrosine Phosphorylation and Dephosphorylation within (989-1007)

The phosphorylation state of IRS-2 is a dynamic process, balanced by the activities of tyrosine kinases and protein tyrosine phosphatases (PTPs). Insulin stimulation leads to a rapid increase in tyrosine phosphorylation of IRS-2, which in turn activates downstream signaling pathways. This phosphorylation is often transient, and its dephosphorylation is crucial for signal termination and the prevention of overstimulation.

The dephosphorylation of IRS-1 has been more extensively studied, with protein tyrosine phosphatase 1B (PTP1B) and SHP-2 (containing SH2 domains) identified as key regulators that can directly dephosphorylate IRS-1. It is highly probable that these same phosphatases also act on IRS-2, including the C-terminal region encompassing residues 989-1007, to modulate the duration and intensity of insulin signaling. The interaction of SHP-2 with phosphorylated tyrosine residues on IRS proteins can lead to the dephosphorylation of other sites, representing a negative feedback mechanism.

Serine/Threonine Phosphorylation and Regulatory Mechanisms

In contrast to the activating role of tyrosine phosphorylation, serine/threonine phosphorylation of IRS-2 often serves as a negative regulatory mechanism, leading to the attenuation of insulin signaling.

Identification of Serine/Threonine Residues within or Proximal to (989-1007)

Mass spectrometry-based studies of mouse IRS-2 have identified several serine phosphorylation sites in the C-terminal region. Notably, Ser-968, Ser-977, and Ser-999 in mouse IRS-2 have been identified as phosphorylation sites. Sequence alignment reveals that these correspond to Ser-974, Ser-983, and Ser-1005 in human IRS-2, placing them directly within or immediately adjacent to the 989-1007 region of interest. The phosphorylation of these sites can interfere with the subsequent tyrosine phosphorylation of IRS-2, thereby inhibiting downstream signaling.

A study also identified an extended D-box motif located at amino acids 972-980 in human IRS-2, which is involved in the proteasome-dependent degradation of the protein. Phosphorylation within or near this motif could regulate IRS-2 stability.

Kinases Mediating Serine/Threonine Phosphorylation in the (989-1007) Region

Several serine/threonine kinases have been implicated in the phosphorylation of IRS proteins, leading to insulin resistance. These kinases are often activated by stimuli such as inflammatory cytokines, cellular stress, and even insulin itself as part of a negative feedback loop. While the specific kinases targeting Ser-974, Ser-983, and Ser-1005 in human IRS-2 have not been definitively identified, several candidates are known to phosphorylate the C-terminal tail of IRS proteins. These include:

Mammalian target of rapamycin (B549165) (mTOR): A key regulator of cell growth and metabolism, mTOR can phosphorylate IRS proteins on serine residues, leading to the inhibition of insulin signaling.

c-Jun N-terminal kinase (JNK): Activated by cellular stress and inflammatory cytokines, JNK can phosphorylate IRS proteins and contribute to insulin resistance.

Protein Kinase C (PKC): Certain isoforms of PKC can phosphorylate IRS proteins, impairing their function.

Polo-like kinase 1 (Plk1): This kinase has been shown to phosphorylate IRS-2, which can affect mitotic progression.

The table below summarizes the identified and potential phosphorylation sites within and proximal to the 989-1007 region of human IRS-2.

Residue TypePosition in Mouse IRS-2Corresponding Position in Human IRS-2Potential Kinases
SerineSer-968Ser-974mTOR, JNK, PKC, Plk1
SerineSer-977Ser-983mTOR, JNK, PKC,

Impact of Serine/Threonine Phosphorylation on IRS-2 (989-1007) Function and Stability

Phosphorylation of serine and threonine residues is a primary mechanism for regulating IRS-2 function. While tyrosine phosphorylation by the insulin receptor is activating, serine/threonine phosphorylation often serves as a negative feedback signal, leading to the attenuation of insulin signaling. nih.gov This modification can impair the ability of IRS-2 to be phosphorylated on its tyrosine residues or disrupt its interaction with downstream signaling partners like Phosphoinositide 3-kinase (PI3K). nih.gov

Within the C-terminal tail of IRS-2, which includes the 989-1007 segment, lie numerous potential phosphorylation sites for a variety of serine/threonine kinases. nih.gov These kinases are often activated by stimuli that promote insulin resistance, such as inflammatory cytokines and free fatty acids. Key kinases known to phosphorylate IRS proteins and negatively impact their function include Glycogen (B147801) Synthase Kinase-3 (GSK-3) and IκB Kinase β (IKKβ). mdpi.com

Phosphorylation within this region can significantly impact the stability of the IRS-2 protein. Specific serine/threonine phosphorylation events can act as signals, marking the protein for recognition by the cellular machinery responsible for protein degradation. This targeted destruction of IRS-2 serves as a crucial mechanism to terminate the insulin signal and maintain cellular homeostasis. For instance, phosphorylation by kinases such as GSK-3 can create a "phosphodegron," a motif that is recognized by E3 ubiquitin ligases, initiating the process of proteasomal degradation. nih.govnih.gov

While comprehensive mapping of all phosphorylation sites is ongoing, the existence of a commercially available antibody for IRS-2 phosphorylated at Serine 1001 confirms that this specific residue within the 989-1007 segment is a site of in vivo phosphorylation. The functional consequence of this specific modification is a subject of ongoing research, but its location within a dense region of regulatory sites suggests a significant role in modulating IRS-2 stability and signaling capacity.

Table of Key Kinases and Their General Impact on IRS-2

KinaseGeneral Function on IRS-2Potential Impact on Stability
Glycogen Synthase Kinase-3 (GSK-3) Negatively regulates insulin signaling by serine phosphorylation. nih.govPhosphorylation can prime IRS-2 for ubiquitination and proteasomal degradation. nih.gov
IκB Kinase β (IKKβ) A key kinase in inflammatory pathways that can induce insulin resistance through IRS phosphorylation. mdpi.comPhosphorylation can mark IRS-2 for degradation, reducing its cellular levels.
Protein Kinase C (PKC) Can phosphorylate IRS-2 on serine residues, leading to decreased tyrosine phosphorylation and inhibited insulin signaling. nih.govMay contribute to decreased IRS-2 function, indirectly affecting its turnover.

Other Post-Translational Modifications Affecting the (989-1007) Segment

Beyond phosphorylation, the regulatory landscape of the IRS-2 (989-1007) segment is further complicated by other critical post-translational modifications.

Ubiquitination and Proteasomal Degradation Pathways

Ubiquitination is the process by which ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for destruction by the proteasome. This pathway is a major route for the degradation of IRS-2, providing a mechanism for the termination of insulin signaling. nih.gov The turnover of IRS-2 is tightly controlled, and its degradation is often initiated by prior serine/threonine phosphorylation events. nih.gov

Kinases such as GSK-3 and IKKβ, upon phosphorylating IRS-2, can create recognition sites for specific E3 ubiquitin ligases. mdpi.comnih.gov These ligases, such as the Anaphase-Promoting Complex/Cyclosome (APC/C), then attach ubiquitin chains to lysine (B10760008) residues on the IRS-2 protein. nih.gov While the specific lysine residues within the 989-1007 segment that are targeted for ubiquitination have not been definitively mapped in large-scale proteomic studies, the C-terminal region of IRS-2 is known to be involved in this process. The identification of specific ubiquitination sites is technically challenging but is an area of active investigation, often employing mass spectrometry to detect the unique di-glycine remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein. nih.gov This phosphorylation-dependent ubiquitination ensures that the degradation of IRS-2 is a highly regulated event, preventing spurious signal termination.

Acetylation and Other Epigenetic Modifications

Acetylation, the addition of an acetyl group to a lysine residue, is an emerging post-translational modification in the regulation of insulin signaling. nih.gov This modification is dynamically regulated by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Recent studies have shown that IRS-2 can be acetylated, and this modification can impact its function. nih.govnih.gov

The acetyltransferase p300 has been identified as an enzyme that can acetylate both IRS-1 and IRS-2. nih.gov This acetylation can impair insulin signaling. Conversely, deacetylases like Sirtuin 1 (SIRT1) can remove these acetyl groups, an action associated with improved insulin sensitivity. nih.gov Acetylation of lysine residues can potentially compete with ubiquitination, as both modifications target the same amino acid. Therefore, acetylation might protect IRS-2 from proteasomal degradation, thereby increasing its stability and prolonging its signaling activity.

The specific lysine residues within the 989-1007 segment of IRS-2 that undergo acetylation are yet to be fully characterized. Proteomic techniques, including mass spectrometry, are crucial tools for identifying these specific sites of modification. nih.govnih.gov Understanding the interplay between acetylation, phosphorylation, and ubiquitination within this C-terminal region is essential for a complete picture of how IRS-2 function is fine-tuned.

Protein Protein Interactions Mediated by Insulin Receptor Substrate 2 989 1007

SH2 Domain-Containing Protein Recruitment

The phosphorylated tyrosine residues within the (989-1007) region of IRS-2 serve as high-affinity binding sites for the SH2 domains of several key signaling proteins. This recruitment is a critical step in propagating the insulin (B600854) signal downstream.

Interaction with Phosphatidylinositol 3-Kinase (PI3K) Subunits (e.g., p85)

The interaction between IRS-2 and the p85 regulatory subunit of Phosphatidylinositol 3-Kinase (PI3K) is a cornerstone of insulin signaling, leading to the activation of the PI3K/Akt pathway, which is responsible for many of the metabolic effects of insulin. The SH2 domains of the p85 subunit recognize and bind to specific phosphotyrosine-containing motifs on IRS-2. reactome.org The C-terminal region of IRS-2, including the (989-1007) segment, contains YXXM motifs which, upon phosphorylation, become high-affinity binding sites for the p85 SH2 domains. reactome.orgnih.gov This interaction recruits the PI3K holoenzyme to the plasma membrane, leading to the activation of the p110 catalytic subunit and the subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). reactome.org Studies have identified several tyrosine residues in the C-terminus of IRS-2 that are critical for PI3K recruitment, and mutation of these sites significantly impairs PI3K activation. nih.gov

Binding with Growth Factor Receptor-Bound Protein 2 (Grb2)

Growth Factor Receptor-Bound Protein 2 (Grb2) is an adaptor protein that links receptor tyrosine kinases and their substrates to the Ras/MAPK signaling pathway. Grb2 contains a single SH2 domain flanked by two SH3 domains. The SH2 domain of Grb2 binds to specific phosphotyrosine motifs on IRS-2. nih.govoup.com While IRS-1 is often considered the primary partner for Grb2 in some contexts, IRS-2 also possesses binding sites for Grb2 in its C-terminal region. nih.govoup.com The interaction between IRS-2 and Grb2 is generally weaker than that observed with IRS-1. oup.com However, this interaction is still considered a crucial link to the activation of the Ras-MAPK cascade, which is involved in the regulation of gene expression and, in cooperation with the PI3K pathway, controls cell growth and differentiation. The consensus binding sequence for the Grb2 SH2 domain has been identified as a YXN motif. embopress.org

Association with Src Homology 2 Domain-Containing Phosphatase (SHP2)

Src Homology 2 Domain-Containing Phosphatase (SHP2), a non-receptor protein tyrosine phosphatase, is another important signaling molecule that is recruited to phosphorylated IRS-2. nih.gov SHP2 contains two SH2 domains that mediate its interaction with phosphotyrosine residues on target proteins. researchgate.netresearchgate.net The binding of SHP2 to the C-terminal phosphotyrosine sites of IRS proteins can have dual effects. It can promote the activation of the MAPK pathway, but it can also dephosphorylate other tyrosine residues on IRS-2, thereby attenuating PI3K signaling in a negative feedback loop. researchgate.netresearchgate.net The interaction of SHP2 with IRS-2 is a critical regulatory event that helps to fine-tune the balance between metabolic and mitogenic signaling downstream of the insulin receptor.

Interactions with NCK1 and NCK2 Adaptor Proteins

The NCK family of adaptor proteins, comprising NCK1 and NCK2, consists of three N-terminal SH3 domains and one C-terminal SH2 domain. nih.gov These adaptors are involved in a variety of cellular processes, including cytoskeletal organization and receptor signaling. While the interaction between NCK proteins and IRS-1 is more extensively characterized, evidence suggests that NCK2 can also interact with IRS-2. nih.govmolbiolcell.orgnih.gov This interaction can be mediated by both the SH2 and SH3 domains of NCK2. molbiolcell.orgnih.gov The SH2 domain of NCK2 can bind to phosphotyrosine residues on IRS-2, while the SH3 domains can interact with proline-rich motifs. molbiolcell.orgnih.gov Although the specific binding sites within the (989-1007) region of IRS-2 for NCK1 and NCK2 have not been definitively mapped, the presence of potential phosphotyrosine and proline-rich sequences in this region suggests it could be a site of interaction.

Role of Specific Phosphorylation Sites within (989-1007) in SH2 Domain Binding Specificity

The specificity of the interactions between the (989-1007) region of IRS-2 and its various binding partners is determined by the amino acid sequence surrounding the phosphorylated tyrosine residues. SH2 domains from different proteins exhibit distinct preferences for the residues flanking the phosphotyrosine.

The YXXM motif is a well-established high-affinity binding site for the SH2 domains of the p85 regulatory subunit of PI3K. nih.gov The presence of one or more such motifs within the (989-1007) region upon insulin stimulation is a primary determinant for the recruitment of PI3K.

The binding specificity of the Grb2 SH2 domain is directed towards a pYxN motif. While the affinity of Grb2 for IRS-2 is generally lower than for IRS-1, the presence of such motifs in the C-terminal region of IRS-2 facilitates this interaction.

SHP2 SH2 domains recognize phosphotyrosine residues within a broader sequence context, often involving hydrophobic residues C-terminal to the phosphotyrosine. The specific arrangement of these residues within the (989-1007) region dictates the efficiency of SHP2 recruitment.

The interplay of these different recognition motifs and the phosphorylation status of specific tyrosine residues within the (989-1007) region allow for a highly regulated and specific assembly of downstream signaling complexes, enabling the cell to mount a precise response to insulin stimulation.

Identification of Novel Interaction Partners of the (989-1007) Region

While the interactions of the IRS-2 (989-1007) region with PI3K, Grb2, and SHP2 are well-documented, the full spectrum of proteins that associate with this region is likely more extensive. Modern proteomic approaches, such as yeast two-hybrid screening and mass spectrometry-based analysis of co-immunoprecipitated protein complexes, have been instrumental in identifying novel protein-protein interactions.

However, studies specifically focused on identifying novel interaction partners for the isolated (989-1007) region of IRS-2 are limited. Most large-scale proteomic analyses have focused on the entire IRS-2 protein, revealing a broad network of interactors involved in various cellular processes. For example, some studies have identified proteins such as PLCγ and Shc as exclusive or preferential binders of IRS-2 compared to IRS-1. nih.gov Future research employing targeted approaches, such as using the (989-1007) peptide as bait in proteomic screens, will be necessary to specifically map the interactome of this critical signaling hub and uncover new players in the insulin signaling pathway.

Table 1: Key Protein-Protein Interactions with Insulin Receptor Substrate-2 (989-1007) Region

Interacting ProteinInvolved DomainsKey Research Findings
Phosphatidylinositol 3-Kinase (PI3K) p85 subunit SH2 domainsThe p85 SH2 domains bind to phosphorylated YXXM motifs within the C-terminal region of IRS-2, leading to the activation of the PI3K/Akt pathway. reactome.orgnih.gov
Growth Factor Receptor-Bound Protein 2 (Grb2) SH2 domainThe Grb2 SH2 domain recognizes and binds to phosphotyrosine motifs in the C-terminus of IRS-2, linking it to the Ras/MAPK signaling cascade. nih.govoup.com
Src Homology 2 Domain-Containing Phosphatase (SHP2) SH2 domainsSHP2 is recruited to phosphotyrosine sites in the C-terminus of IRS-2, where it can modulate both PI3K and MAPK signaling pathways. nih.govresearchgate.netresearchgate.net
NCK2 Adaptor Protein SH2 and SH3 domainsNCK2 can interact with IRS-2 through both phosphotyrosine-dependent (SH2) and proline-rich motif-dependent (SH3) interactions. nih.govmolbiolcell.orgnih.gov

Structural Basis of Protein-Protein Interactions Involving IRS-2 (989-1007)

The structural foundation of protein-protein interactions involving the IRS-2 (989-1007) peptide fragment lies in the specific recognition of phosphorylated tyrosine residues within defined sequence motifs by SH2 domains of downstream signaling partners. nih.govnih.gov The most prominent of these interactions is with the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). reactome.orgnih.gov

The pYMXM Motif and SH2 Domain Binding

The specificity of the interaction between IRS-2 and the p85 subunit of PI3K is primarily dictated by the presence of YMXM motifs (Tyrosine-Methionine-X-Methionine, where X is any amino acid) within the IRS-2 sequence. reactome.orgresearchgate.net When the tyrosine residue within this motif is phosphorylated (becoming phosphotyrosine, pY), it creates a binding pocket that is recognized with high affinity and specificity by the SH2 domains of p85. nih.gov While IRS-2 contains several such motifs, the region encompassing residues 989-1007 is critical for these interactions. nih.gov

Structural studies of similar YMXM-containing peptides in complex with SH2 domains have revealed the precise molecular basis for this recognition. nih.govembopress.org The interaction is characterized by a two-pronged binding mode:

Phosphotyrosine Recognition : The phosphate (B84403) group of the pY residue forms a deep salt bridge with a conserved arginine residue within the SH2 domain, providing a significant portion of the binding energy. nih.gov

Hydrophobic Interactions : The residues C-terminal to the phosphotyrosine, particularly the methionine at the +1 and +3 positions (pYM XM ), insert into specific hydrophobic pockets on the surface of the SH2 domain. nih.govembopress.org This interaction confers specificity, allowing the SH2 domain to distinguish between different phosphotyrosine-containing sequences. nih.govembopress.org

The binding of the phosphorylated IRS-2 peptide to the p85 SH2 domains induces a conformational change in the p85 subunit, which in turn relieves its inhibition of the p110 catalytic subunit of PI3K, leading to enzyme activation. reactome.org Research indicates that the C-terminal SH2 domain of p85 is sufficient for this high-affinity interaction. nih.gov

Key Interacting Residues and Motifs

Site-directed mutagenesis and peptide-binding studies have been instrumental in identifying the critical residues for the IRS-2 and p85 interaction. While the entire 989-1007 fragment contributes to the structural context, specific tyrosine residues within YMXM motifs are the primary docking sites. Mutation of these tyrosines to phenylalanine, which cannot be phosphorylated, abolishes the binding of p85 and subsequent PI3K activation. nih.gov

The following table summarizes the key molecular components and their roles in the interaction.

Interacting ComponentKey Residues/MotifFunction in Interaction
IRS-2 (989-1007 region) Phosphorylated YMXM motifsPrimary recognition and docking site for SH2 domains. reactome.orgnih.gov
Methionine (at pY+1, pY+3)Inserts into hydrophobic pockets of the SH2 domain, providing binding specificity. nih.govembopress.org
Surrounding amino acidsContribute to the local conformation of the peptide, facilitating optimal presentation of the pYMXM motif.
p85 Subunit of PI3K Conserved Arginine in SH2 domainForms a critical salt bridge with the phosphate group of phosphotyrosine. nih.gov
Hydrophobic pockets in SH2 domainAccommodate the methionine side chains from the YMXM motif, ensuring specific recognition. nih.govembopress.org

While direct crystal structures of the specific human IRS-2 (989-1007) peptide fragment bound to an SH2 domain are not broadly available, the structural principles are well-established from studies of homologous IRS-1 peptides and other YMXM-containing substrates. nih.govnih.gov These studies provide a robust model for understanding the precise and structurally-defined nature of the protein-protein interactions mediated by this critical region of IRS-2.

Contribution of Insulin Receptor Substrate 2 989 1007 to Downstream Cellular Signaling Pathways

Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway Activation

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including glucose metabolism, cell growth, proliferation, and survival. The activation of this pathway is a key event in insulin (B600854) signaling, and the specific region of IRS-2 (989-1007) is implicated in this process through the recruitment and activation of PI3K.

Mechanism of PI3K Recruitment and Activation by (989-1007) Phosphorylation

The recruitment of the p85 regulatory subunit of PI3K to IRS-2 is a critical step in the activation of the PI3K pathway. reactome.org This interaction is mediated by the binding of the SH2 domains of p85 to specific phosphorylated tyrosine residues within YXXM motifs on IRS-2. reactome.orgnih.gov The human IRS-2 protein, with a full length of 1338 amino acids, contains several such motifs. uniprot.org

Analysis of the human IRS-2 amino acid sequence reveals the presence of a potential YXXM motif within the 989-1007 region. Specifically, the sequence contains a tyrosine residue at position 999, which, upon phosphorylation, can create a binding site for the p85 subunit of PI3K.

Table 1: Amino Acid Sequence of Human IRS-2 (989-1007) and Potential PI3K Binding Motif

PositionAmino AcidPotential Role
989P
990S
991G
992G
993S
994G
995S
996G
997S
998G
999 Y Potential Phosphorylation Site for PI3K Recruitment
1000 M Part of YXXM Motif
1001 P Part of YXXM Motif
1002 M Part of YXXM Motif
1003S
1004R
1005P
1006A
1007S

Upon insulin stimulation, the insulin receptor tyrosine kinase phosphorylates Tyr999 within the YMPM motif. This phosphotyrosine residue then serves as a high-affinity docking site for the SH2 domains of the p85 regulatory subunit of PI3K. This recruitment of the PI3K holoenzyme to the plasma membrane brings the p110 catalytic subunit in close proximity to its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), leading to the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3) and the subsequent activation of downstream signaling.

Regulation of AKT Phosphorylation and Activity Downstream of (989-1007)

The generation of PIP3 at the plasma membrane, initiated by the recruitment of PI3K to the phosphorylated 989-1007 region of IRS-2, is a critical event for the activation of the serine/threonine kinase AKT (also known as Protein Kinase B). PIP3 acts as a second messenger, recruiting both AKT and its upstream activating kinase, phosphoinositide-dependent kinase 1 (PDK1), to the membrane.

This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin (B549165) complex 2 (mTORC2). nih.govhaematologica.org Full activation of AKT requires phosphorylation at both sites. Therefore, the phosphorylation of the 989-1007 region of IRS-2 is a crucial initiating event that directly contributes to the spatial and temporal regulation of AKT activation.

Modulation of mTOR Signaling by IRS-2 (989-1007) Dependent Mechanisms

Once activated, AKT phosphorylates a wide range of downstream targets, including the tuberous sclerosis complex 2 (TSC2), a key negative regulator of the mammalian target of rapamycin (mTOR). AKT-mediated phosphorylation of TSC2 inhibits its GAP (GTPase-activating protein) activity towards the small GTPase Rheb (Ras homolog enriched in brain). nih.gov This leads to the accumulation of GTP-bound Rheb, which in turn directly binds to and activates mTOR complex 1 (mTORC1). nih.gov

mTORC1 is a central regulator of cell growth, protein synthesis, and autophagy. Its activation, downstream of the IRS-2 (989-1007)-PI3K-AKT axis, leads to the phosphorylation of key substrates such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein translation and cell growth. Thus, the initial phosphorylation event within the 989-1007 peptide of IRS-2 has profound consequences on the modulation of mTOR signaling and its associated cellular functions.

Ras/Raf/MEK/MAPK Pathway Activation

The Ras/Raf/MEK/MAPK pathway is another critical signaling cascade activated by insulin and other growth factors, which primarily regulates gene expression, cell proliferation, differentiation, and survival. The 989-1007 region of IRS-2 can also contribute to the activation of this pathway through the recruitment of the adaptor protein Grb2.

Link Between Grb2 Recruitment by (989-1007) and SOS1 Activation

The adaptor protein Growth factor receptor-bound protein 2 (Grb2) contains one SH2 domain and two SH3 domains. The SH2 domain of Grb2 binds to specific phosphotyrosine motifs, typically with the consensus sequence pY-X-N-X, on activated receptors and docking proteins like IRS-2. reactome.org Upon binding to a phosphorylated tyrosine within the 989-1007 region of IRS-2, Grb2 undergoes a conformational change that allows its SH3 domains to recruit the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS1) to the plasma membrane. uniprot.org

Table 2: Potential Grb2 Binding Motif within Human IRS-2 (989-1007)

PositionAmino AcidPotential Role
.........
999 Y Potential Phosphorylation Site for Grb2 Recruitment
1000M
1001P
1002M
.........

While the canonical Grb2 binding motif is pYXNX, studies have shown that Grb2 can also bind to other phosphotyrosine-containing sequences. The phosphorylation of Tyr999 within the 989-1007 region, in addition to recruiting PI3K, could potentially create a binding site for Grb2. This recruitment brings SOS1 into close proximity with the small GTPase Ras, which is anchored to the inner leaflet of the plasma membrane. SOS1 then catalyzes the exchange of GDP for GTP on Ras, leading to its activation.

Regulation of MAPK Kinase (MEK) and Extracellular Signal-Regulated Kinase (ERK) Activity

Activated, GTP-bound Ras initiates a downstream kinase cascade by recruiting and activating the serine/threonine kinase Raf. Raf, in turn, phosphorylates and activates MEK (MAPK/ERK kinase), a dual-specificity kinase. Activated MEK then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are the final kinases in this cascade. nih.gov

Activated ERK1/2 can translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses such as proliferation and differentiation. Therefore, the phosphorylation of the 989-1007 region of IRS-2, by providing a docking site for Grb2, can serve as a critical link to the activation of the entire Ras/Raf/MEK/ERK signaling pathway.

Interplay with Other Signaling Cascades (e.g., JAK/STAT, Wnt/beta-catenin)

The 989-1007 region of IRS-2 is a critical nexus for crosstalk between the canonical insulin/IGF-1 signaling pathway and other major cellular communication networks, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Wnt/β-catenin pathways. This interplay is largely governed by the phosphorylation status of key residues within this segment.

JAK/STAT Signaling:

Cytokines, such as interleukins and interferons, activate receptor-associated JAKs, which can then phosphorylate tyrosine residues on IRS-2, including those within the C-terminal tail. nih.govnih.govatlasgeneticsoncology.org This phosphorylation creates docking sites for the SH2 domains of STAT proteins, or other signaling molecules that modulate STAT activity. For instance, the constitutive association of JAK2 with IRS-2 has been observed in certain cell types, leading to the activation of STATs. atlasgeneticsoncology.org The 989-1007 region, by housing potential tyrosine phosphorylation sites, can act as a scaffold to bring components of the JAK/STAT pathway into close proximity with effectors of the insulin signaling cascade, such as PI3-kinase. nih.gov This integration allows for a coordinated cellular response to both growth factors and inflammatory signals. For example, leptin and growth hormone signaling can utilize JAK2 to phosphorylate IRS-2, thereby engaging both the PI3K/Akt and STAT pathways. nih.gov

Wnt/β-catenin Signaling:

Emerging evidence suggests a complex interplay between IRS signaling and the Wnt/β-catenin pathway, which is crucial for development and tissue homeostasis. nih.govyoutube.com Studies have shown that IRS-1 and IRS-2 can interact with and stabilize Dishevelled-2 (Dvl2), a key scaffold protein in the Wnt pathway. nih.gov This interaction prevents the autophagic degradation of Dvl2, leading to an accumulation of β-catenin and the activation of Wnt target genes. nih.gov While the precise domains of IRS-2 involved in this interaction are still under investigation, the C-terminal region, including the 989-1007 segment, is a likely candidate for mediating this crosstalk, potentially through phosphorylation-dependent binding events. This interaction provides a mechanism by which insulin/IGF-1 signaling can modulate developmental and proliferative processes governed by the Wnt pathway.

Interacting PathwayKey Interacting Proteins (Potential)Role of IRS-2 (989-1007) RegionDownstream Effect
JAK/STAT JAK2, STAT3, STAT5Provides tyrosine phosphorylation sites (e.g., Tyr998, Tyr1006) for JAK-mediated phosphorylation, creating docking sites for SH2 domains of STATs or their regulators.Integration of cytokine and growth factor signals, modulation of immune responses and cell proliferation.
Wnt/β-catenin Dishevelled-2 (Dvl2)May participate in the interaction with and stabilization of Dvl2, potentially regulated by phosphorylation within this region.Stabilization of β-catenin, activation of Wnt target genes, influencing cell fate and proliferation.

Integration of Multiple Receptor Signals by the IRS-2 (989-1007) Region

A key function of the IRS-2 protein is to act as an integration point for signals originating from a variety of cell surface receptors. The 989-1007 region is central to this role due to its dense array of potential phosphorylation sites, which can be differentially modified in response to various extracellular cues. nih.gov This differential phosphorylation creates a dynamic signaling code that determines which downstream effector proteins are recruited and activated.

For example, stimulation by insulin or IGF-1 leads to the phosphorylation of specific tyrosine residues within the 989-1007 region by the intrinsic kinase activity of their respective receptors. nih.gov These phosphorylated tyrosines, often found within YXXM motifs, serve as high-affinity binding sites for the SH2 domains of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K/Akt pathway. nih.govnih.gov

Concurrently, signals from cytokine receptors can lead to the phosphorylation of the same or different tyrosine residues within this region by activated JAKs. nih.govatlasgeneticsoncology.org Furthermore, serine/threonine kinases activated by various stimuli can phosphorylate serine residues within or near the 989-1007 segment, which can modulate the tyrosine phosphorylation status and subsequent protein-protein interactions. nih.govnih.gov This can either enhance or attenuate the signal, adding another layer of regulatory complexity.

This capacity for multi-site and multi-type phosphorylation allows the 989-1007 region of IRS-2 to function as a sophisticated signal processor. It integrates the inputs from different receptor systems to generate a nuanced and context-dependent cellular output, precisely controlling metabolic processes, cell growth, and survival. nih.gov

Upstream Signal/ReceptorKinase(s) InvolvedPotential Phosphorylation Sites in/near IRS-2 (989-1007)Recruited Effector Proteins (via SH2 domains)Primary Downstream Pathway Activated
Insulin / IGF-1Insulin Receptor / IGF-1 Receptor KinaseTyrosine residues (e.g., Tyr998, Tyr1006)p85 subunit of PI3K, Grb2PI3K/Akt, MAPK/ERK
Cytokines (e.g., IL-4, Leptin)JAK family kinases (e.g., JAK1, JAK2)Tyrosine residuesSTAT proteins, SHP2, p85 (PI3K)JAK/STAT, PI3K/Akt
Inflammatory signals / StressSerine/Threonine kinases (e.g., mTOR, ERK)Serine/Threonine residues14-3-3 proteins (can modulate other interactions)Negative or positive feedback regulation of PI3K/Akt and MAPK pathways

Mechanistic Roles of Insulin Receptor Substrate-2 (989-1007) in Cellular Processes: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, specific research detailing the mechanistic roles of the isolated peptide fragment "Insulin Receptor Substrate-2 (989-1007)" in cellular processes is not available in the public domain. The current body of scientific knowledge focuses extensively on the functions of the full-length Insulin Receptor Substrate-2 (IRS-2) protein.

The provided outline requests a detailed analysis of a specific 19-amino acid segment of the larger IRS-2 protein. While the full-length IRS-2 is a well-documented signaling adapter protein crucial for various cellular functions, there is no readily available research that has investigated the independent biological activities of the 989-1007 fragment.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the request, which is to focus solely on the chemical compound "Insulin receptor substrate-2 (989-1007)". Extrapolating the functions of the entire IRS-2 protein to this small peptide fragment would be speculative and would not meet the required standards of scientific accuracy.

The broader research on the full-length IRS-2 protein does, however, provide context for the potential, though unconfirmed, areas of interest for this specific C-terminal region. For clarity, the following is a summary of the roles of the entire IRS-2 protein as documented in scientific literature, which may inform future research into specific fragments like (989-1007).

General Functions of the Full-Length Insulin Receptor Substrate-2 (IRS-2) Protein

Regulation of Cellular Growth and Proliferation: Full-length IRS-2 is recognized as a key mediator of signals from the insulin and insulin-like growth factor (IGF) receptors, which are fundamental to cell growth and proliferation. atlasgeneticsoncology.orgmdpi.com Research has established that IRS-2 is a substrate for the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical regulator of the cell cycle. nih.govnih.govciteab.com The degradation of IRS-2 is a controlled process during the cell cycle, and the absence of the full-length protein has been shown to result in a weakened spindle assembly checkpoint (SAC), a crucial mechanism for ensuring proper chromosome segregation during mitosis. nih.govnih.govciteab.comuniprot.org Furthermore, studies on the complete IRS-2 protein indicate its involvement in cell survival pathways by protecting cells from apoptosis. cngb.orgoncotarget.com

Mechanistic Roles of Insulin Receptor Substrate 2 989 1007 in Cellular Processes

Cellular Differentiation Processes

Role in Adipogenesis and Adipocyte Development

Insulin (B600854) Receptor Substrate-2 is a key mediator in the complex signaling network that governs adipocyte differentiation. While both IRS-1 and IRS-2 are expressed in brown preadipocytes, they appear to have distinct roles. Studies using brown preadipocytes from knockout mice have shown that while IRS-1 is crucial for the adipogenic and antiapoptotic functions of insulin and IGF-1, cells lacking IRS-2 are still able to differentiate into mature adipocytes. nih.gov However, these IRS-2 knockout adipocytes exhibit impaired insulin-stimulated glucose uptake. nih.govnih.gov This suggests that while not essential for the morphological differentiation of fat cells, IRS-2 plays a vital role in their metabolic function. The expression of IRS-2 protein is notably higher in mature wild-type adipocytes compared to their precursor cells, underscoring its importance in the fully differentiated state. nih.gov The phosphoinositide 3-kinase (PI3K) pathway, a downstream effector of IRS proteins, is known to be a critical component in the differentiation of adipocytes. nih.gov

Influence on Pancreatic Beta-Cell Development and Function

The integrity of IRS-2 signaling is paramount for the development, function, and survival of pancreatic beta-cells. nih.gov Research has demonstrated that the IRS-2 branch of the insulin/IGF-1 signaling cascade is a preventative factor against diabetes in mice by promoting beta-cell replication and survival, particularly under conditions of metabolic stress. nih.gov Agents that increase IRS-2 expression have been shown to promote beta-cell growth and function. For instance, the long-acting glucagon-like peptide 1 (GLP-1) receptor agonist, exendin-4 (B13836491), relies on IRS-2 signaling for its long-term beneficial effects on beta-cell mass and survival. nih.gov While exendin-4 can transiently promote insulin secretion in the absence of IRS-2, it fails to prevent the progressive loss of beta-cells, ultimately leading to diabetes. nih.gov This highlights the indispensable role of IRS-2 in maintaining a healthy and functional beta-cell population. nih.govjci.org Furthermore, transcription factors such as CREB and FoxO1 are involved in regulating IRS-2 expression and its downstream effects on beta-cell proliferation. mdpi.com

Secretion of Cellular Factors

Regulation of Growth Factor Secretion (e.g., VEGF-D)

Recent studies have unveiled a novel, insulin-independent function of IRS-2 in regulating the secretion of growth factors, such as Vascular Endothelial Growth Factor-D (VEGF-D). mdpi.com In response to cellular stressors like amino acid deprivation, IRS-2 levels increase and modulate the secretion of VEGF-D. mdpi.com This suggests that IRS-2 can act as an intercellular signaling molecule, transmitting information about cellular stress to the surrounding environment. mdpi.com This function is distinct from its classical role as a mediator of insulin/IGF-1 signaling. mdpi.com The secreted VEGF-D can then, in turn, activate signaling pathways in neighboring cells. mdpi.com

VEGF-D itself is a secreted glycoprotein (B1211001) that undergoes proteolytic processing to become fully active, enabling it to bind to its receptors, VEGFR-2 and VEGFR-3, on endothelial cells to promote the growth of blood and lymphatic vessels. mdpi.comnih.gov

Modulation of Secretory Pathways in Response to Cellular Stress

The role of IRS-2 in modulating secretory pathways extends beyond growth factors and is particularly evident under conditions of cellular stress. The early secretory pathway, encompassing the endoplasmic reticulum (ER) and Golgi apparatus, is a critical hub for protein synthesis, folding, and transport. frontiersin.orgbmbreports.org Cellular stress, such as that induced by the accumulation of misfolded proteins in the ER (ER stress), can activate the unfolded protein response (UPR). embopress.org IRS-2 signaling has been implicated in cellular stress responses. For example, reduced insulin/IGF signaling, which involves IRS proteins, can enhance the expression of antioxidant enzymes and proteins that protect against cellular damage. nih.gov In the context of the liver, IRS-2 can act as a stress effector, regulating signals to surrounding cells and other tissues by modulating the secretion of various substances, thereby contributing to systemic stress responses and homeostasis. mdpi.com

Tissue-Specific Cellular Functions of IRS-2

The functional importance of IRS-2 varies significantly between different tissues, highlighting its tissue-specific roles in mediating insulin action.

Liver: IRS-2 plays a predominant role in mediating insulin signaling in the liver. nih.govplos.org Mice with a heterozygous knockout of both the insulin receptor and IRS-2 develop severe hepatic insulin resistance. nih.gov The liver is also a key site for the stress-responsive functions of IRS-2, where it can regulate the secretion of factors that influence systemic metabolism. mdpi.com Furthermore, a pathway involving HIF-2α has been shown to regulate hepatic insulin sensitivity through the induction of IRS2 expression. nih.gov

Skeletal Muscle: In contrast to the liver, IRS-1 is considered the major substrate for mediating insulin's effects on glucose transport in skeletal muscle. nih.gov Mice with combined mutations in the insulin receptor and IRS-1 exhibit severe insulin resistance in skeletal muscle. nih.gov

Adipose Tissue: In adipose tissue, both IRS-1 and IRS-2 are important. While IRS-1 is more critical for differentiation, IRS-2 is essential for insulin-stimulated glucose uptake in mature adipocytes. nih.govnih.gov

Pancreatic Beta-Cells: As previously discussed, IRS-2 is indispensable for the growth, function, and survival of pancreatic beta-cells. nih.govjci.org

This tissue-specific reliance on different IRS proteins allows for nuanced and localized regulation of metabolic processes throughout the body.

Table of Research Findings on IRS-2 Function

Cellular Process Key Finding Model System Reference
Adipogenesis IRS-2 is not essential for differentiation but is crucial for insulin-stimulated glucose uptake in mature brown adipocytes.Brown preadipocytes from knockout mice nih.govnih.gov
Pancreatic Beta-Cell Function IRS-2 signaling is required for the long-term beneficial effects of exendin-4 on beta-cell mass and survival.Isolated beta-cells and Irs2(-/-) mice nih.gov
Growth Factor Secretion IRS-2 regulates the secretion of VEGF-D in response to amino acid deprivation, independent of insulin signaling.HuH-7 cells mdpi.com
Tissue-Specific Insulin Action IRS-2 plays a prominent role in hepatic insulin signaling, while IRS-1 is more critical in skeletal muscle.Mice with combined IR and IRS mutations nih.gov

Functional Divergence in Hepatocytes, Keratinocytes, and Fibroblasts

Insulin Receptor Substrate-2 (IRS-2), a key signaling adapter protein, demonstrates remarkable functional plasticity, orchestrating distinct cellular responses in different cell types. This is particularly evident when comparing its roles in hepatocytes, keratinocytes, and fibroblasts.

In hepatocytes, IRS-2 plays a significant role in metabolic regulation. Studies have shown that in response to amino acid deprivation, there is an upregulation of both IRS-2 mRNA and protein levels in hepatocyte-derived cell lines. This increase in IRS-2 promotes the secretion of vascular endothelial growth factor-D (VEGF-D), suggesting a novel function for IRS-2 in intercellular signaling under conditions of nutritional stress, independent of its classical role in insulin signaling. Furthermore, in the context of liver injury, the IGF1R-IRS2-ERK1/2-MMP9 signaling pathway has been identified as a key axis in regulating the activation of hepatic stellate cells, which is crucial in the development of liver fibrosis.

The role of IRS-2 in skin cells presents a striking example of functional divergence. In skin epidermal keratinocytes, IRS-2 acts as a negative regulator of glucose transport. The absence of IRS-2 in these cells leads to a significant increase in both basal and insulin-stimulated glucose uptake, which is associated with enhanced activation of phosphatidylinositol 3-kinase (PI 3-kinase) and Akt. This suggests that in keratinocytes, IRS-1 is the primary mediator of PI 3-kinase activation for glucose transport, and IRS-2 may function to modulate this process.

Conversely, in dermal fibroblasts, IRS-2 is a positive regulator of glucose transport. Fibroblasts lacking IRS-2 exhibit a marked decrease in both basal and insulin-induced glucose transport. This opposing effect is attributed to the differential association of PI 3-kinase with IRS proteins in these two cell types. In fibroblasts, PI 3-kinase exclusively associates with and is activated by IRS-2, highlighting a cell-specific mechanism of insulin signal transduction.

This functional dichotomy underscores the intricate and context-dependent nature of IRS-2 signaling in cellular processes.

Cell TypePrimary Role of IRS-2 in Glucose TransportKey Signaling InteractionsReference
Hepatocytes Regulates growth factor secretion in response to nutritional stress.Upregulation of IRS-2 leads to increased VEGF-D secretion.
Keratinocytes Negative regulator.Lack of IRS-2 increases glucose transport via enhanced PI 3-kinase/Akt activation (IRS-1 mediated).
Fibroblasts Positive regulator.PI 3-kinase is exclusively associated with and activated by IRS-2 for glucose transport.

Role in Neuronal Cellular Function

In the central nervous system, Insulin Receptor Substrate-2 (IRS-2) is a critical mediator of neuronal function and energy homeostasis. While both IRS-1 and IRS-2 are expressed in dorsal root ganglia (DRG), IRS-2 appears to be the predominant isoform.

Research indicates that IRS-2 signaling in the brain is essential for integrating signals from insulin and leptin receptors to regulate energy balance. Mice with a neuron-specific knockout of IRS-2 exhibit increased food intake and obesity, a phenotype that is rescued by the re-expression of IRS-2 in neurons. This highlights the indispensable role of neuronal IRS-2 in controlling systemic energy metabolism.

Furthermore, IRS-2 is deeply implicated in the molecular mechanisms underlying synaptic plasticity, which is fundamental for learning and memory. The absence of neuronal IRS-2 is associated with deficits in N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP) in the hippocampus. This impairment is linked to alterations in the PI 3-kinase signaling pathway, leading to reduced activity of Akt and consequently increased activity of glycogen (B147801) synthase kinase-3β (GSK-3β).

In the context of diabetic neuropathy, studies have shown that elevated serine phosphorylation of IRS-2 in DRG neurons from diabetic mice impairs insulin signaling. This leads to decreased Akt activation and reduced neurite outgrowth in response to insulin, suggesting that dysfunction of IRS-2 signaling in sensory neurons may contribute to the pathogenesis of this common diabetes complication.

Neuronal ProcessRole of IRS-2Associated Signaling PathwayKey FindingsReference
Energy Homeostasis Integration of insulin and leptin signals.-Essential for regulating food intake and body weight.
Synaptic Plasticity Modulation of LTP.PI 3-kinase/Akt/GSK-3βDeficiency impairs hippocampal LTP.
Neurite Outgrowth Promotion of neurite extension.Insulin signaling/Akt activationImpaired signaling contributes to diabetic neuropathy.

Regulatory Mechanisms Governing Insulin Receptor Substrate 2 989 1007 Expression and Stability

Transcriptional Regulation of IRS2 Gene Expression

The synthesis of IRS-2 begins with the transcription of the IRS2 gene into mRNA, a process that is under the command of numerous transcription factors and regulatory elements. This control is highly dependent on the specific cell type and the physiological signals it receives.

The rate of IRS2 gene transcription is influenced by a cohort of transcription factors that bind to specific DNA sequences, known as regulatory elements, within the gene's promoter region. Forkhead box O1 (FOXO1) transcription factors, for instance, bind to an insulin (B600854) responsive element (IRE) in the IRS2 promoter to enhance gene expression. wikipedia.orgyoutube.com Conversely, other factors act to suppress transcription. Sterol regulatory element-binding proteins (SREBPs), which regulate lipid synthesis, can interfere with FOXO1 binding to the IRS2 promoter, thereby reducing its expression. wikipedia.orgyoutube.com In situations of cellular stress, activating transcription factor 3 (ATF3) can bind to the IRS2 promoter and repress its transcription. nih.gov

The transcriptional coregulator CITED2, in conjunction with hypoxia-inducible factors (HIFs), also plays a repressive role, particularly in endothelial cells. nih.govmcgill.ca In pancreatic β-cells, the transcription factor nuclear factor of activated T-cells (NFAT) is a key activator, mediating glucose-induced IRS2 expression by binding to conserved sites in the promoter. jci.org

Table 1: Key Transcription Factors and Regulatory Elements of the IRS2 Gene This table is interactive. You can sort and filter the data.

Factor/ElementFunctionRegulatory ElementCellular ContextSource
Forkhead box O1 (FOXO1)ActivationInsulin Responsive Element (IRE)Hepatocytes, Pancreatic β-cells wikipedia.orgyoutube.com
Sterol Regulatory Element Binding Transcription Factor 1 (SREBF1)RepressionSterol Regulatory Element (SRE)Hepatocytes wikipedia.orgyoutube.com
Nuclear Factor of Activated T-cells (NFAT)ActivationNFAT Binding SitesPancreatic β-cells jci.org
Activating Transcription Factor 3 (ATF3)RepressionIRS2 PromoterPancreatic β-cells nih.govnih.gov
Hypoxia-Inducible Factor 2α (HIF-2α)ActivationIrs2 PromoterEndothelial cells nih.govmcgill.ca
CITED2Repression (of HIF-dependent activation)Irs2 PromoterEndothelial cells nih.govmcgill.ca
Phosphorylated CREBActivationNot SpecifiedHepatocytes (during nutrient deprivation) nih.gov
Specificity Protein 1 (SP1)Binding Site IdentifiedSP1 Binding SiteLiver eirnabio.com

The regulation of IRS2 transcription is not uniform across all tissues; it is highly dependent on the cellular environment.

In Pancreatic β-Cells: Glucose is a primary stimulus for IRS2 gene expression. This specific induction is mediated by the Ca²⁺/calcineurin/NFAT signaling pathway and is crucial for β-cell growth and survival. jci.org However, stress signals can counteract this by inducing ATF3, which represses IRS2 and can contribute to apoptosis. nih.gov

In Liver (Hepatocytes): The regulatory landscape in the liver is markedly different. Here, insulin itself acts to repress the transcription of the IRS2 gene. nih.gov This is a key negative feedback mechanism. In conditions like obesity, downregulation of IRS2 is observed, which can be linked to the repressive activity of factors like SREBF1. wikipedia.org

In Endothelial Cells: In the vasculature, IRS2 expression is modulated by the interplay between HIFs and the coregulator CITED2. nih.govmcgill.ca CITED2 can suppress HIF-dependent IRS2 expression, thereby impairing insulin signaling in these cells. nih.govmcgill.ca

This tissue-specific regulation allows IRS-2 to perform distinct roles in metabolic control depending on the organ system.

Translational Regulation of IRS-2 Protein Synthesis

Following transcription, the IRS2 mRNA molecule must be translated into a protein by ribosomes. This process, known as translation initiation, is a critical regulatory point. It involves a suite of eukaryotic initiation factors (eIFs) that assemble the ribosomal machinery on the mRNA. wikipedia.orgnih.govjci.orgyoutube.com While the global control of protein synthesis via factors like eIF2 is well-studied, specific translational control of IRS2 is a less characterized area. nih.gov

However, research has identified at least one key factor that directly controls the translation of IRS2 mRNA. The transcription factor SREBF1, in addition to its role in transcriptional repression, has also been shown to function as a translational repressor of IRS-2. eirnabio.com This dual-level control underscores the importance of tightly regulating IRS-2 levels in metabolic tissues like the liver. Further research, potentially using techniques like ribosome profiling which maps active translation, is needed to fully elucidate the specific mechanisms governing the translation of IRS2 mRNA. nih.govwikipedia.org

Post-Translational Control of IRS-2 (989-1007) Protein Stability

Once synthesized, the IRS-2 protein's lifespan is actively managed through post-translational modifications that can either stabilize it or mark it for destruction. This regulation often occurs in response to the same signals that stimulate its activity, forming a negative feedback loop. Modifications within the C-terminal region of IRS-2, which includes the 989-1007 amino acid segment, are important. This area contains several tyrosine residues, such as Y983 and Y1006 (in mouse IRS-2), which are targets for phosphorylation and subsequent signaling. The stability of the entire protein is linked to modifications that occur throughout its structure.

The primary route for IRS-2 removal is through the ubiquitin-proteasome system. This pathway involves tagging the protein with chains of a small molecule called ubiquitin, which signals the proteasome—a cellular protein-degrading complex—to destroy it.

This degradation process is often initiated by the phosphorylation of IRS-2 on serine/threonine residues. For example, chronic activation of the mTOR signaling pathway by glucose or IGF-1 can lead to increased serine/threonine phosphorylation of IRS-2, targeting it for proteasomal degradation. This degradation can be blocked by proteasome inhibitors like lactacystin. The kinase DYRK1A has also been shown to phosphorylate IRS-2, promoting its degradation by the proteasome. nih.gov

Conversely, mechanisms also exist to protect IRS-2 from degradation. In β-cells, the formation of a complex between IRS-2, the adaptor protein SH2B1, and the kinase Jak2 can enhance IRS-2 stability by preventing its ubiquitination.

The critical step of attaching ubiquitin to a target protein is carried out by enzymes called E3 ubiquitin ligases. An unbiased proteomic screen successfully identified IRS-2 as a direct substrate of a specific E3 ubiquitin ligase: the Anaphase-Promoting Complex/Cyclosome (APC/C). eirnabio.com The APC/C is a crucial regulator of the cell cycle, and its activity controls the levels of key cell cycle proteins. eirnabio.com

The finding that the APC/C targets IRS-2 reveals a direct link between metabolic signaling and cell cycle control. eirnabio.com Specifically, IRS-2 is targeted for degradation by the APC/C during the G1 phase of the cell cycle, a process dependent on the APC/C co-activator Cdh1. eirnabio.com This regulation of IRS-2 turnover by a core component of the cell cycle machinery highlights its dual role not only as a metabolic regulator but also as a component of the cell cycle control system. eirnabio.com

Table 2: Key Proteins in the Post-Translational Regulation of IRS-2 Stability This table is interactive. You can sort and filter the data.

ProteinProtein TypeEffect on IRS-2MechanismSource
mTORKinaseDegradationPromotes Ser/Thr phosphorylation, leading to proteasomal degradation.
DYRK1AKinaseDegradationPromotes phosphorylation, leading to proteasomal degradation. nih.gov
Anaphase-Promoting Complex/Cyclosome (APC/C)E3 Ubiquitin LigaseDegradationDirectly ubiquitinates IRS-2 in G1 phase for proteasomal turnover. eirnabio.com
SH2B1/Jak2Adaptor/Kinase ComplexStabilizationForms a complex with IRS-2, preventing its ubiquitination.
14-3-3 proteinsAdaptor ProteinDegradationInteraction is required for degradation, dependent on Ser1137/1138. nih.gov

Research on Cellular Stress and the Stability of Insulin Receptor Substrate-2 (989-1007) Remains Undefined

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific chemical compound "Insulin receptor substrate-2 (989-1007)" and its stability under cellular stress. While extensive research has been conducted on the full-length Insulin Receptor Substrate-2 (IRS-2) protein, data focusing solely on the stability and degradation of the 989-1007 peptide fragment is not presently available in published research.

The stability of the larger IRS-2 protein is known to be intricately regulated by various cellular mechanisms, particularly in response to cellular stressors such as inflammation, oxidative stress, and nutrient deprivation. These processes often involve post-translational modifications like phosphorylation and ubiquitination, which can target the protein for degradation by the proteasome.

For instance, conditions of cellular stress are known to activate signaling pathways that can lead to the serine/threonine phosphorylation of IRS proteins. This is often associated with the inhibition of insulin signaling and can mark the protein for degradation. One of the key mechanisms for protein degradation within the cell is the ubiquitin-proteasome system, where proteins are tagged with ubiquitin molecules, targeting them for destruction by the proteasome complex. The susceptibility of IRS-2 to this system is influenced by its phosphorylation state and its interaction with other regulatory proteins.

Furthermore, studies on various proteins have highlighted the importance of the C-terminal sequence in determining a protein's half-life and its susceptibility to proteolytic cleavage. However, these findings are general and have not been specifically applied to the isolated 989-1007 fragment of IRS-2.

Despite the established role of the C-terminal domain in the stability of the entire IRS-2 protein, there is a lack of research that has investigated the intrinsic stability of the 989-1007 peptide fragment as a standalone entity under cellular stress conditions. Consequently, detailed research findings and data tables on the impact of cellular stress specifically on the stability of "Insulin receptor substrate-2 (989-1007)" cannot be provided at this time. Future research is required to elucidate the specific biochemical and biophysical properties of this peptide and its behavior in response to cellular stress.

Comparative Analysis of Insulin Receptor Substrate 2 989 1007 Functionality Versus Irs 1 Homologs

Distinct Structural Features and Domain Organization

IRS-1 and IRS-2 share a highly conserved N-terminal region, which includes a Pleckstrin Homology (PH) domain and a Phosphotyrosine Binding (PTB) domain. nih.govwikipedia.org These domains are essential for docking the IRS proteins to the activated insulin (B600854) receptor. nih.govmdpi.com However, significant structural divergence exists, particularly in the C-terminal half of the proteins, which is largely unstructured and contains the majority of the phosphorylation sites that dictate signaling specificity. nih.govwikipedia.org

A key structural feature unique to IRS-2 is the Kinase Regulatory-Loop Binding (KRLB) domain, located between amino acids 591 and 786. nih.govresearchgate.netatlasgeneticsoncology.org This domain allows IRS-2 to interact directly with the activated kinase loop of the insulin receptor, an interaction not observed with IRS-1. researchgate.net

The C-terminal tails of both proteins are populated with multiple tyrosine phosphorylation motifs, many of which conform to the YXXM consensus sequence recognized by the SH2 domains of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net The specific arrangement and context of these motifs differ between IRS-1 and IRS-2, influencing their affinity for various signaling partners. The region of interest, IRS-2 (989-1007), lies within this functionally critical C-terminal tail, distal to the KRLB domain. Furthermore, a 174-amino-acid "invasion (INV) region" has been identified in the C-terminal tail of IRS-2, which is absent in IRS-1 and confers pro-invasive capabilities in cancer cells. nih.gov

Table 1: Comparison of Structural Domains in IRS-1 and IRS-2

Domain/RegionIRS-1IRS-2Key Functional Difference
Pleckstrin Homology (PH) DomainPresent (N-terminus)Present (N-terminus)Highly conserved; involved in membrane and receptor interaction. nih.gov
Phosphotyrosine Binding (PTB) DomainPresent (N-terminus)Present (N-terminus)Highly conserved; binds NPXY motif on activated insulin receptor. nih.govnih.gov
Kinase Regulatory-Loop Binding (KRLB) DomainAbsentPresent (aa 591-786)Unique to IRS-2; allows direct interaction with the IR kinase loop. researchgate.netatlasgeneticsoncology.org
C-Terminal TailPresentPresentPoorly conserved; contains numerous divergent phosphorylation sites. nih.govwikipedia.org
Invasion (INV) RegionAbsentPresent (C-terminus)Confers pro-invasive properties unique to IRS-2. nih.gov

Differential Phosphorylation Patterns and Regulatory Kinases

The functional activities of IRS proteins are exquisitely controlled by a complex code of phosphorylation on tyrosine, serine, and threonine residues. nih.gov Tyrosine phosphorylation by the activated insulin receptor kinase is the primary "on" switch, creating docking sites for SH2 domain-containing proteins. nih.gov Conversely, serine/threonine phosphorylation often serves as a negative feedback mechanism, attenuating insulin signaling. windows.netclinpgx.org

The IRS-2 (989-1007) region and its surroundings contain several tyrosine residues that are potential phosphorylation sites. For example, mouse IRS-1 contains key YXXM motifs at tyrosines 935, 983, and 1006, which are critical for PI3K binding. nih.gov The homologous regions in IRS-2, including tyrosines within the 989-1007 fragment, also form YXXM motifs that are phosphorylated by the insulin receptor. nih.gov

However, the response to regulatory kinases differs significantly. Various kinases, including Protein Kinase C (PKC), c-Jun N-terminal kinase (JNK), and the mTOR/S6K1 pathway, can phosphorylate serine/threonine residues on both IRS-1 and IRS-2, leading to insulin resistance. clinpgx.orgnih.govnih.gov Notably, some kinases exhibit isoform preference. For instance, studies have shown that PKC-ζ can phosphorylate and inhibit IRS-1 but not IRS-2, which may contribute to the specific functional roles of IRS-2. clinpgx.orgnih.gov In endothelial cells, Angiotensin II and PKC activation lead to the phosphorylation of specific serine sites on IRS-2, which inhibits its tyrosine phosphorylation and subsequent downstream signaling. nih.govscbt.com

Divergent Downstream Signaling Outputs and Effector Recruitment

The distinct patterns of tyrosine phosphorylation on IRS-1 and IRS-2 create unique docking platforms, leading to the recruitment of different sets of effector proteins and divergent downstream signals. While both proteins robustly activate the PI3K/Akt pathway, which is central to metabolic regulation, their ability to engage other signaling cascades varies. nih.govmdpi.com

A primary example of this divergence is the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. IRS-1 contains a high-affinity binding site for the adaptor protein Grb2 at tyrosine 896 (in rodents), which strongly links it to the MAPK cascade involved in cell proliferation. uniprot.orgresearchgate.netnih.gov In contrast, the association between IRS-2 and Grb2 is significantly weaker or absent in many cell types, thereby uncoupling IRS-2 from robust MAPK activation. uniprot.org

Systematic proteomic studies have revealed that while IRS-1 and IRS-2 share many binding partners (explaining their functional redundancy), they also recruit unique effectors. For example, Phospholipase Cγ (PLCγ), an enzyme that contains SH2 domains, binds to multiple sites on IRS-2 but not to IRS-1. merckmillipore.com This exclusive interaction provides a clear molecular basis for IRS-2-specific signaling events. The two C-terminal tyrosine residues of IRS-1 (Tyr1179 and Tyr1229) are known to bind the tyrosine phosphatase SHP-2, which acts to attenuate the signal. wikipedia.org The differential binding of such regulatory proteins to the C-terminal regions of IRS-1 versus IRS-2, including the 989-1007 segment, is a key determinant of their specific biological outputs.

Table 2: Differential Effector Protein Recruitment by IRS-1 and IRS-2

Effector ProteinInteraction with IRS-1Interaction with IRS-2Primary Downstream Pathway
PI3K (p85 subunit)StrongStrongMetabolic signaling (Akt pathway). nih.govwindows.net
Grb2StrongWeak / AbsentMitogenic signaling (Ras/MAPK pathway). uniprot.orgnih.gov
SHP-2Strong (C-terminus)Context-dependentNegative regulation of signaling. wikipedia.org
PLCγNot detectedDetected at multiple sitesPKC activation. merckmillipore.com
NckDetectedDetectedCytoskeletal rearrangement. merckmillipore.com

Unique Contributions to Cellular Physiology and Metabolic Pathways

The molecular differences between IRS-1 and IRS-2 translate into distinct and non-redundant physiological roles.

Metabolic Homeostasis: IRS-1 is considered the primary mediator of insulin-stimulated glucose uptake in skeletal muscle. nih.gov In contrast, IRS-2 is indispensable for hepatic insulin action, particularly in the regulation of lipid metabolism, and for maintaining pancreatic β-cell function and mass. nih.govnih.govnih.gov In adipocytes from individuals with type 2 diabetes, IRS-1 expression is often markedly reduced, forcing a reliance on the less efficient IRS-2 for PI3K activation. nih.gov

Cell Growth and Proliferation: The strong link between IRS-1 and the MAPK pathway positions it as a key regulator of mitogenesis and somatic growth. uniprot.org IRS-2, however, plays a more specialized role in the growth of specific cell types, such as neurons, and is critical for brain development. nih.govnih.gov

Specialized Functions of IRS-2: Beyond metabolism, IRS-2 has unique functions not shared by IRS-1. Its C-terminal domain promotes cell invasion in cancer models. nih.gov It also plays a novel role in the cell cycle by acting as a substrate for the Anaphase-Promoting Complex/Cyclosome (APC/C), which is essential for a proper spindle assembly checkpoint. mdpi.com Furthermore, IRS-2 can regulate the secretion of vascular endothelial growth factor-D (VEGF-D) in response to amino acid stress, a function independent of insulin signaling. nih.gov In the vascular system, IRS-2 is a key regulator of insulin-mediated vasoreactivity and the function of perivascular adipose tissue.

Molecular Mechanisms Underlying Functional Specificity and Redundancy

The functional relationship between IRS-1 and IRS-2 is a classic example of partial redundancy and significant specificity within a signaling network.

Mechanisms of Specificity:

Structural Divergence: The presence of unique domains in IRS-2, such as the KRLB and the C-terminal invasion region, endows it with capabilities that IRS-1 lacks. researchgate.netnih.gov

Differential Effector Coupling: The varied landscape of phosphotyrosine motifs in the C-terminal tails, including regions like 989-1007, leads to the preferential recruitment of distinct sets of SH2 domain-containing proteins (e.g., Grb2 vs. PLCγ), thereby activating different downstream pathways. nih.govmerckmillipore.com

Distinct Regulatory Phosphorylation: Isoform-specific phosphorylation by serine/threonine kinases provides another layer of differential regulation, allowing cellular context and external stimuli to favor the signaling of one isoform over the other. clinpgx.orgnih.gov

Tissue-Specific Expression and Regulation: Although both are widely expressed, their relative abundance and transcriptional regulation can differ significantly between tissues, contributing to their specialized roles in muscle versus liver and pancreas. nih.govnih.gov

Mechanisms of Redundancy:

Conserved Domains: The high degree of homology in the N-terminal PH and PTB domains ensures that both proteins can be efficiently recruited to and phosphorylated by the insulin receptor. nih.govresearchgate.net

Shared Signaling Motifs: Both proteins contain multiple YXXM motifs, ensuring that both can effectively bind and activate PI3K, the central effector for most of insulin's metabolic actions. nih.govmerckmillipore.com This explains why, in some contexts, one can partially compensate for the loss of the other. nih.gov

Methodological Approaches for Investigating Insulin Receptor Substrate 2 989 1007

Advanced Proteomic Techniques

Proteomics offers a powerful lens through which to view the expression, modification, and interaction of the IRS-2 (989-1007) region. These high-throughput techniques are essential for a global understanding of the protein's role in cellular signaling.

Mass Spectrometry-Based Phosphoproteomics for Site Identification and Quantitation

Mass spectrometry (MS) stands as a cornerstone technique for identifying and quantifying post-translational modifications, particularly phosphorylation, within the IRS-2 (989-1007) region. In a typical workflow, IRS-2 is isolated from cell lysates, often through immunoprecipitation, and then subjected to enzymatic digestion, commonly with trypsin, to generate smaller peptides. thermofisher.com These peptides are then separated, frequently by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). thermofisher.com

The mass spectrometer measures the mass-to-charge ratio of the peptides. Upon fragmentation, the resulting product ions generate a spectrum that allows for sequencing of the peptide and, crucially, the precise localization of phosphate (B84403) groups on serine, threonine, or tyrosine residues. nih.gov This approach has been instrumental in identifying numerous phosphorylation sites on IRS-2 that regulate its function. thermofisher.comnih.gov

Research has documented that the C-terminal domain of IRS-2, which includes the 989-1007 segment, is rich in potential phosphorylation sites. nih.gov Specifically, analysis of the mouse IRS-2 sequence has identified tyrosine phosphorylation sites at positions Tyr983 and Tyr1006. nih.gov These sites are part of a YXXM motif, which is a recognized phosphorylation site for the insulin (B600854) receptor, suggesting a direct role in the propagation of insulin signaling. nih.gov

Table 1: Known Phosphorylation Sites in the C-Terminal Region of IRS-2 (Mouse) This table is generated based on data from literature reviews.

Phosphorylation Site Location in Sequence Motif Implicated Kinase Reference
Tyrosine 983 983 YXXM Insulin Receptor nih.gov
Tyrosine 1006 1006 YXXM Insulin Receptor nih.gov

Quantitative Proteomics (e.g., SILAC, TMT) for Expression and Modification Analysis

To understand how the expression and phosphorylation of the IRS-2 (989-1007) region change in response to different stimuli or in disease states, quantitative proteomic methods are employed. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT) allow for the precise comparison of protein and peptide abundance across multiple samples.

In SILAC, different cell populations are grown in media containing "light" (normal) or "heavy" (isotope-labeled) amino acids. After experimental treatment, the cell populations are mixed, and the proteins are analyzed by MS. The ratio of heavy to light peptide signals in the mass spectrometer reflects the relative abundance of that peptide between the conditions. This method has been successfully used to exhaustively profile phosphotyrosine-dependent interactions for IRS-1 and IRS-2. nih.gov By using phosphorylated peptides from the 989-1007 region as bait, SILAC can quantify changes in interacting proteins upon phosphorylation of this specific site. nih.gov

TMT is another powerful technique where peptides from different samples are labeled with isobaric tags. These tags have the same total mass, but upon fragmentation in the MS/MS analysis, they yield reporter ions of different masses, allowing for simultaneous quantification of peptides from multiple samples.

Site-Directed Mutagenesis and Functional Analysis of (989-1007) Variants

Site-directed mutagenesis is a fundamental technique used to probe the function of specific amino acid residues within the 989-1007 region of IRS-2. mdpi.com This in vitro method allows for the creation of targeted changes (substitutions, insertions, or deletions) in the DNA sequence of the IRS2 gene. mdpi.com

By mutating a specific residue, for instance, substituting a tyrosine within the 989-1007 region with a phenylalanine (which cannot be phosphorylated), researchers can assess the functional consequence of losing that phosphorylation event. Conversely, a tyrosine can be replaced with a phosphomimetic residue like glutamic acid to simulate a state of permanent phosphorylation.

This approach has been applied to other regions of IRS-2 to determine the functional role of specific serine phosphorylations. nih.gov For the 989-1007 region, mutating Tyr983 and Tyr1006 would allow for a direct assessment of their importance in downstream signaling events, such as the activation of the PI3K/AKT pathway. The functional output, such as changes in gene expression or glucose uptake, can then be measured to link the specific residue to a biological response.

Gene Editing Technologies (e.g., CRISPR/Cas9) for Targeted Modifications of the (989-1007) Region

CRISPR/Cas9 has emerged as a revolutionary tool for making precise modifications to the genome of living cells and organisms. researchgate.netnih.gov This technology uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break. nih.gov The cell's natural DNA repair mechanisms can then be harnessed to introduce specific edits.

Furthermore, CRISPR has been used to tag the endogenous IRS-2 protein with fluorescent markers like mNeon-green. thermofisher.com This strategy has revealed that a putative nuclear export sequence within the C-terminal tail of IRS-2 regulates its shuttling between the cytoplasm and nucleus. thermofisher.com Applying this tagging method while simultaneously mutating residues within the 989-1007 region could reveal how phosphorylation at these sites influences the subcellular localization and, consequently, the function of IRS-2.

Table 2: Applications of CRISPR/Cas9 in IRS-2 Research This table summarizes potential and demonstrated applications of CRISPR/Cas9 for studying the IRS-2 (989-1007) region.

Application Description Example/Potential Use for 989-1007 Reference
Gene Knockout Complete disruption of the IRS2 gene to study loss-of-function phenotypes. N/A (studies whole protein function) nih.govnih.gov
Point Mutation Introduction of specific nucleotide changes to alter single amino acids. Mutate Tyr983 to Phenylalanine to block phosphorylation; Mutate Ser/Thr to Alanine (B10760859) or Glutamic Acid. Inferred from principle
Region Deletion Removal of the DNA sequence encoding the 989-1007 region. Assess the necessity of the entire 989-1007 region for IRS-2 function. Inferred from principle
Endogenous Tagging Fusing a tag (e.g., fluorescent protein, epitope tag) to the endogenous protein. Tag IRS-2 while mutating sites in the 989-1007 region to track localization and interaction changes. thermofisher.com

Biochemical Assays for Protein-Protein Interaction Analysis

Understanding which proteins interact with the IRS-2 (989-1007) region is key to defining its role in signaling networks. Biochemical assays are the primary methods for investigating these physical associations.

Co-Immunoprecipitation and Pull-Down Assays

Co-immunoprecipitation (Co-IP) is a widely used technique to identify protein-protein interactions in their native cellular context. nih.gov In a Co-IP experiment, an antibody specific to IRS-2 is used to capture it from a cell lysate. Any proteins that are bound to IRS-2 will be captured as well. nih.gov These interacting proteins can then be identified by Western blotting or, for a more comprehensive analysis, by mass spectrometry. This method has been used to demonstrate that the interaction between IRS-2 and the p85 subunit of PI3-kinase is reduced in the absence of the insulin receptor. mdpi.com

To specifically probe interactions involving the 989-1007 region, a pull-down assay is often employed. This is an in vitro technique where a "bait" protein is used to capture "prey" proteins. For example, a synthetic peptide corresponding to the IRS-2 (989-1007) sequence can be created. One version would be unphosphorylated, and another would be phosphorylated at specific tyrosine residues (e.g., Tyr983, Tyr1006). These peptides are immobilized on beads and incubated with cell lysate. Proteins from the lysate that bind to the peptide are "pulled down" and can be identified by mass spectrometry. This approach has been used with SILAC to quantitatively compare the proteins that bind to phosphorylated versus non-phosphorylated sites across the entire IRS-2 protein, providing a powerful tool to map the specific interactome of the 989-1007 region. nih.gov

Yeast Two-Hybrid Systems and In Vitro Binding Assays

The identification of binding partners is fundamental to understanding the signaling cascades involving IRS-2. The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to screen for protein-protein interactions. nih.govdkfz.de In this system, the IRS-2 (989-1007) peptide sequence would be used as the "bait," fused to a DNA-binding domain (DBD). This bait construct is expressed in a yeast strain alongside a "prey" library, which consists of potential interacting proteins fused to a transcriptional activation domain (AD). nih.gov If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes. nih.gov This allows for survival and growth on selective media, thus identifying novel proteins that bind to the C-terminal region of IRS-2.

To validate the potential interactions identified through Y2H screens, in vitro binding assays are essential. These biochemical techniques confirm direct physical interaction between two proteins. Common methods include:

Co-immunoprecipitation (Co-IP): In this assay, a specific antibody is used to pull down a target protein (e.g., full-length IRS-2 or a tagged version) from a cell lysate. If another protein is bound to the target, it will be pulled down as well and can be detected by western blotting. plos.org This method confirms interactions within a cellular context.

Pull-Down Assays: This technique often uses a purified, tagged "bait" protein (e.g., a GST-fusion of IRS-2 989-1007) that is immobilized on beads. A cell lysate or a purified "prey" protein is then incubated with the beads. If the prey protein binds to the bait, it will be "pulled down" and can be detected by western blotting. This method is particularly useful for confirming direct binary interactions outside the complexity of the cellular environment.

Technique Principle Application for IRS-2 (989-1007)
Yeast Two-Hybrid (Y2H) Genetic method in yeast where interaction between a "bait" (IRS-2 989-1007) and "prey" protein activates reporter genes. nih.govScreening of cDNA libraries to identify novel proteins that interact with the C-terminal domain of IRS-2. dkfz.de
Co-immunoprecipitation (Co-IP) An antibody targets a protein of interest in a cell lysate, pulling down its binding partners for identification. plos.orgValidating interactions between full-length IRS-2 and its partners (identified via Y2H) in a cellular environment.
In Vitro Pull-Down Assay An immobilized, tagged "bait" protein (e.g., GST-IRS-2 989-1007) captures interacting "prey" proteins from a lysate.Confirming direct, physical binding between the specific IRS-2 (989-1007) region and a purified partner protein.

Cellular and Molecular Imaging Techniques

Visualizing the location and interactions of IRS-2 within the cell provides critical insights into its function. Advanced imaging techniques allow for both static and dynamic analysis in fixed and living cells.

Fluorescence microscopy is a cornerstone technique for determining the subcellular distribution of proteins. To study IRS-2, researchers have utilized indirect immunofluorescence, where a primary antibody detects IRS-2 and a secondary antibody conjugated to a fluorophore provides the signal. rutgers.edu More advanced approaches involve genetically tagging IRS-2 with fluorescent proteins like Green Fluorescent Protein (GFP) or mNeon-green. nih.govbiorxiv.org

Recent studies using CRISPR/Cas9 to tag endogenous IRS-2 with mNeon-green have provided a more accurate assessment of its localization without the artifacts of protein overexpression. nih.govbiorxiv.orgbiorxiv.org Live-cell imaging using this model has revealed that IRS-2 undergoes dynamic shuttling between the cytoplasm and the nucleus. nih.govbiorxiv.org While primarily cytosolic in cells grown in full growth medium, IRS-2 accumulates in the nucleus under conditions of growth deprivation. nih.govbiorxiv.org This nuclear accumulation is reversed upon stimulation with factors like IGF-1. biorxiv.org Critically, a putative nuclear export signal has been identified within the C-terminal tail of IRS-2; deletion of this region leads to the retention of IRS-2 in the nucleus, highlighting the importance of this domain in regulating its subcellular dynamics. nih.govbiorxiv.org

To study protein-protein interactions in real-time within living cells, techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are employed. nih.gov These methods are highly sensitive to the distance between two molecules and can detect not only stable interactions but also conformational changes. nih.govmdpi.com

In a typical BRET experiment to study IRS-2 interactions, IRS-2 would be fused to a donor molecule, such as Renilla luciferase (Rluc), while a suspected binding partner is fused to an acceptor, like Green Fluorescent Protein (GFP). mdpi.comresearchgate.net If the two proteins are in close proximity (typically <10 nm), the energy generated by the luciferase-catalyzed oxidation of its substrate is transferred non-radiatively to the GFP, which then emits light at its characteristic wavelength. mdpi.com The ratio of acceptor to donor emission provides a quantitative measure of the interaction.

BRET assays have been successfully used to monitor the interaction between the insulin receptor and other substrates like IRS-1 and IRS-4, demonstrating the feasibility of this platform for studying IRS-2 signaling. researchgate.netresearchgate.net This approach could be specifically adapted to investigate how the IRS-2 (989-1007) region mediates interactions with other signaling proteins dynamically in response to stimuli like insulin or IGF-1.

Imaging Technique Key Findings for IRS-2 Relevance to IRS-2 (989-1007)
Fluorescence Microscopy Endogenously tagged IRS-2 shuttles between the cytoplasm and nucleus. nih.govbiorxiv.org Localization is regulated by growth signals. biorxiv.orgThe C-terminal tail, which includes the 989-1007 region, contains a nuclear export signal that is critical for its export from the nucleus. nih.gov
FRET/BRET Allows for real-time, quantitative analysis of protein-protein interactions in living cells. nih.gov Successfully used to monitor insulin receptor interaction with IRS-1 and IRS-4. researchgate.netresearchgate.netCan be used to dynamically measure the interaction of the IRS-2 C-terminus with binding partners in response to cellular signaling events.

In Vitro Cell Culture Models

Manipulating the expression of IRS-2 in cultured cells is a fundamental strategy for dissecting its specific functions. The use of knockout, knockdown, and overexpression systems allows researchers to probe the consequences of its absence, reduction, or abundance.

To understand the necessity of a protein for a specific cellular process, its expression can be eliminated (knockout) or reduced (knockdown).

Knockout (KO) cell lines , which have the IRS-2 gene permanently and completely inactivated, are often generated using CRISPR/Cas9 technology. origene.comnih.gov Analysis of IRS-2 KO cells has revealed deficiencies in cell cycle regulatory proteins and a weakened spindle assembly checkpoint, linking IRS-2 to cell cycle control. nih.gov

Knockdown (KD) approaches temporarily reduce gene expression, typically using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target IRS-2 mRNA for degradation. idtdna.com For instance, shRNA expression vectors delivered to the liver in mice have been shown to effectively knock down Irs-2 expression. nih.gov A more recent technique combines CRISPR/Cas9 with an auxin-inducible degron (AID) system. nih.govbiorxiv.org This allows for the rapid and reversible degradation of endogenously tagged IRS-2 protein upon the addition of auxin, enabling the study of acute protein loss. nih.gov This method has been used to show that acute IRS-2 degradation reduces tumor cell invasion. nih.gov

Overexpression systems are used to study the effects of elevated levels of a protein. nih.gov In this approach, a vector containing the coding sequence for IRS-2 is introduced into cells, leading to high levels of protein production. This can be used to study the gain-of-function effects or to rescue a phenotype in knockout cells.

For example, neuron-specific overexpression of IRS-2 in transgenic mice was found to cause decreased locomotor activity, leading to increased fat mass and insulin resistance during aging. nih.gov In cancer research, establishing stable cell lines that overexpress IRS-2 in intrahepatic cholangiocarcinoma cells demonstrated that elevated IRS-2 promotes cell migration and invasion. nih.gov By overexpressing a mutant form of IRS-2 lacking the 989-1007 region, researchers could specifically determine the functions attributed to this C-terminal domain.

Model System Description Key Application for IRS-2 Research
Knockout (KO) Permanent inactivation of the IRS2 gene, often using CRISPR/Cas9. nih.govInvestigating the essential roles of IRS-2 in processes like cell cycle progression. nih.gov
Knockdown (KD) Temporary reduction of IRS-2 protein levels using shRNA or inducible degradation systems (e.g., Auxin-Inducible Degron). nih.govnih.govStudying the effects of acute loss of IRS-2 function on phenotypes such as cell invasion. nih.gov
Overexpression Ectopic expression of IRS-2 from a vector, leading to high protein levels. nih.govnih.govCharacterizing the consequences of elevated IRS-2 signaling on metabolism and cancer cell behavior. nih.govnih.gov

Animal Models for Cellular/Molecular Mechanistic Studies

Animal models, particularly genetically engineered mice, are indispensable tools for in-vivo analysis of protein function. They allow for the investigation of the physiological consequences of gene deletion or mutation in a whole-organism context, providing insights that cannot be obtained from in-vitro cell culture studies alone.

Conditional knockout (cKO) technology, primarily utilizing the Cre-loxP system, allows for the deletion of a specific gene in a particular cell type or at a specific time point. whitelabs.orgscbt.com This approach is critical for studying genes like Irs2, where global knockout can lead to complex phenotypes such as diabetes, which can confound the interpretation of tissue-specific roles. uniprot.orgatlasgeneticsoncology.org

To investigate the specific role of the 989-1007 region of IRS-2, a conditional knockout model would theoretically be designed to excise this particular coding sequence from the Irs2 gene. This would involve flanking the genomic DNA corresponding to amino acids 989-1007 with loxP sites. These "floxed" mice would then be crossed with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter. whitelabs.org The resulting offspring would exhibit a deletion of the 989-1007 region only in the cells where the Cre recombinase is active.

Table 1: Examples of Cre-Driver Lines for Studying IRS-2 Function in Different Tissues

Cre-Driver LinePromoterPrimary Tissue of Cre ExpressionPotential Application for IRS-2 (989-1007) Study
Alb-CreAlbuminLiver (Hepatocytes)Investigation of the role of the 989-1007 region in hepatic glucose metabolism and insulin sensitivity.
Nestin-CreNestinNeuronal and Glial Progenitor CellsStudy of the function of this IRS-2 region in brain development and neuronal signaling. thermofisher.com
Pdx1-CrePancreatic and duodenal homeobox 1Pancreas (β-cells, α-cells, exocrine pancreas)Elucidation of the role of the 989-1007 peptide in pancreatic β-cell function and survival. uniprot.org
Adipoq-CreAdiponectinAdipose TissueAnalysis of the contribution of this specific IRS-2 region to adipocyte differentiation and metabolism.

While this methodology is well-established for deleting entire genes or large domains, its application to a very small region like the 19 amino acids of the 989-1007 peptide would be technically challenging and is not a commonly reported strategy.

Knock-in models represent a more precise approach to studying the function of specific amino acid residues or short peptide sequences within a protein. nih.gov In this method, the endogenous gene sequence is replaced with a modified version containing specific mutations. This is particularly useful for studying the impact of post-translational modifications, such as phosphorylation, or for introducing mutations that disrupt protein-protein interactions.

The 989-1007 region of IRS-2 is located in the C-terminal tail, an area known to contain multiple tyrosine and serine/threonine phosphorylation sites that are critical for downstream signal transduction. nih.govnih.gov For instance, studies have successfully used knock-in mice to investigate the functional consequences of mutating specific serine phosphorylation sites in IRS-2, such as Serine 907, which is adjacent to a Grb2 binding motif. uni-hohenheim.de

A hypothetical knock-in model to study the 989-1007 region could involve:

Alanine Scanning Mutagenesis: Systematically replacing each amino acid in the 989-1007 region with alanine to identify residues critical for a specific function.

Phospho-mimetic or Phospho-deficient Mutations: If a key phosphorylation site is identified within this region, it could be mutated to an amino acid that mimics constitutive phosphorylation (e.g., aspartic or glutamic acid) or to one that cannot be phosphorylated (e.g., alanine or phenylalanine).

Table 2: Potential Knock-in Strategies for IRS-2 (989-1007) Investigation

StrategyDescriptionResearch Question
Point MutationIntroduction of a single amino acid substitution within the 989-1007 sequence.To determine the functional importance of a specific residue, for example, a potential phosphorylation site.
DeletionComplete removal of the 19 amino acids corresponding to the 989-1007 region.To assess the overall necessity of this peptide for IRS-2 function. A study deleting a larger C-terminal portion that includes sequences near this region (Δ1015) showed effects on the protein's nuclear localization. biorxiv.org
TaggingInsertion of a fluorescent or epitope tag at or near the 989-1007 region.To study the subcellular localization and interaction partners of this specific part of the IRS-2 protein.

Although these powerful techniques are routinely used to create animal models for studying protein function, their specific application to the 989-1007 region of Insulin Receptor Substrate-2 has not been detailed in the reviewed scientific literature. Therefore, the direct findings from such specific animal models are not currently available.

Future Research Directions and Unanswered Questions Regarding Insulin Receptor Substrate 2 989 1007

Elucidation of Comprehensive Interactomes of the (989-1007) Region

A primary objective for future research is the exhaustive identification of all proteins that physically interact with the 989-1007 region of IRS-2. While large-scale studies have begun to map the general IRS-2 interactome, a focused analysis of this specific segment is lacking. nih.govuniprot.org This region likely contains specific motifs that mediate transient and context-dependent protein-protein interactions (PPIs).

Future investigations should employ high-throughput, unbiased screening methods to map these interactions. Techniques such as yeast two-hybrid screens, affinity purification coupled with mass spectrometry (AP-MS) using the (989-1007) peptide as bait, and proximity-dependent biotinylation (BioID) are powerful tools for this purpose. Characterizing the phosphotyrosine interactome of specific IRS regions has proven to be a fruitful approach, revealing both common and specific binding partners that may contribute to the divergence of signaling pathways. nih.gov Analysis of the IRS-2 sequence reveals potential Polo-box domain (PBD) binding motifs (Ser-pSer/pThr-Pro) within this region, such as at Ser985 and Ser1012, suggesting a possible interaction with kinases like Polo-like kinase 1 (PLK1). biorxiv.org Defining the complete set of binding partners for the 989-1007 region under various cellular conditions (e.g., with or without insulin (B600854) stimulation, under metabolic stress) will be crucial for understanding its functional significance.

Table 1: Potential Methodologies for IRS-2 (989-1007) Interactome Mapping

Methodology Principle Potential Insights
Affinity Purification-Mass Spectrometry (AP-MS) Uses a tagged version of the 989-1007 peptide to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. Identifies stable and direct interaction partners.
Proximity-Dependent Biotinylation (BioID) Fuses the 989-1007 peptide to a promiscuous biotin (B1667282) ligase, which labels nearby proteins that can then be purified and identified. Captures transient and proximate interactions in a cellular context.
Yeast Two-Hybrid (Y2H) A genetic method to screen a library of potential protein partners for direct interaction with the 989-1007 peptide in yeast. Identifies binary protein-protein interactions.
Protein Microarrays Probes a chip containing thousands of purified proteins with a labeled 989-1007 peptide to identify binding partners. High-throughput screening for direct interactions.

High-Resolution Structural Determination of the (989-1007) Segment and its Complexes

A significant hurdle in understanding the function of the IRS-2 (989-1007) region is the lack of high-resolution structural data. Determining the three-dimensional atomic structure of this peptide, both in its unbound state and in complex with its binding partners, is a critical future goal. This region may be intrinsically disordered, adopting a stable conformation only upon binding to a partner protein, a common feature for interacting regions within transcription factors and adaptor proteins. plos.org

Advanced structural biology techniques will be indispensable for this purpose. While X-ray crystallography can provide atomic-level detail, it requires the formation of well-ordered crystals, which can be challenging for small peptides and their complexes. google.com Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, capable of determining the structures of complexes without the need for crystallization, and has recently been successful for specimens under 100 kDa. biorxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy is also highly suited for studying the structure and dynamics of small, flexible peptides and identifying interaction interfaces. Resolving the structure of the 989-1007 segment will reveal the precise molecular architecture of its binding pockets and interaction surfaces, providing a template for the rational design of therapeutic modulators.

Identification of Novel Post-Translational Modifiers and Their Regulatory Roles

Post-translational modifications (PTMs) are a primary mechanism for regulating protein function, and IRS proteins are heavily modified by phosphorylation, acetylation, ubiquitination, and other modifications. researchgate.netnih.gov These PTMs, particularly phosphorylation of tyrosine and serine/threonine residues, act as a molecular code that dictates which downstream effectors are recruited and whether the signal is propagated or attenuated. nih.govinsp.mx Identifying the full complement of PTMs that occur within the 989-1007 region and the enzymes (kinases, phosphatases, acetyltransferases, etc.) responsible is a major unanswered question.

Advanced mass spectrometry-based proteomic techniques are the cornerstone of this research. nih.gov Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise quantification of changes in PTMs in response to different stimuli. nih.govdntb.gov.ua While many phosphorylation sites have been identified across the full length of IRS-2, a focused investigation of the 989-1007 region is needed. This segment contains several potential phosphorylation sites, including tyrosine, serine, and threonine residues that could serve as substrates for a variety of kinases. For example, specific tyrosine residues in the homologous region of IRS-1 (Tyr983 and Tyr1006 in mouse) are known to be phosphorylated. nih.gov Elucidating this "PTM code" and its regulatory enzymes will be key to understanding how the function of this segment is dynamically controlled.

Table 2: Known and Potential Post-Translational Modification Sites in the IRS-2 (989-1007) Region and Homologous Areas

Residue (Human IRS-2) Homologous Mouse IRS-1 Site Potential Modification Potential Regulatory Enzyme Functional Consequence
Tyr999 Tyr983 Phosphorylation Insulin Receptor, other Tyrosine Kinases SH2 domain recruitment (e.g., PI3K)
Ser985 - Phosphorylation Polo-like Kinase 1 (PLK1) PBD domain recruitment, mitotic regulation biorxiv.org
Ser1005 Ser1006 (in YMXM context) Phosphorylation Serine/Threonine Kinases Modulation of tyrosine phosphorylation, signal attenuation
Tyr1012 Tyr1006 Phosphorylation Insulin Receptor, other Tyrosine Kinases SH2 domain recruitment (e.g., PI3K)
Various Lysine (B10760008) Residues - Acetylation, Ubiquitination Acetyltransferases (e.g., p300), Ubiquitin Ligases Regulation of protein stability and signaling activity researchgate.net

Investigation of Non-Canonical Functions of IRS-2 (989-1007) in Cellular Homeostasis

While IRS-2 is best known for its role in the canonical insulin/IGF-1 signaling pathway, it also participates in non-canonical pathways initiated by cytokines, hormones, and cellular stress. atlasgeneticsoncology.orgmdpi.com For instance, IRS-2 can be activated by receptors for interleukins and leptin, and it can mediate signals through the JAK/STAT pathway. atlasgeneticsoncology.orgnih.gov Recent studies have uncovered an insulin-independent role for IRS-2 in regulating the secretion of growth factors, such as VEGF-D, in response to amino acid deprivation, suggesting a function in intercellular communication during nutrient stress. mdpi.comnih.gov Another emerging non-canonical function is the regulation of mitotic stress through an interaction with the kinase PLK1. biorxiv.org

A key area for future exploration is the specific contribution of the 989-1007 segment to these non-canonical roles. The interaction motifs and PTM sites within this region may be selectively utilized by different upstream receptors or cellular stressors. For example, does the potential PLK1 binding motif in this region specifically mediate the role of IRS-2 in mitosis? Does the phosphorylation state of this region change during amino acid deprivation, and does this influence its role in regulating protein secretion? nih.gov Answering these questions will require targeted mutagenesis of the 989-1007 region in cellular and animal models, followed by functional assays relevant to these non-canonical pathways. This will greatly expand our understanding of IRS-2 as a versatile signaling integrator that functions beyond its classical metabolic role. mdpi.com

Development of Advanced Methodologies for Studying Peptide-Level Dynamics In Vivo

Studying the dynamics of a specific peptide segment like IRS-2 (989-1007) within a living organism presents a formidable challenge. Most studies rely on cell culture systems or analysis of whole-tissue lysates, which may not capture the spatiotemporal dynamics of signaling events in their native physiological context. researchgate.net Therefore, a critical future direction is the development and application of novel methodologies to monitor the behavior of the 989-1007 region in vivo.

This will likely involve a combination of genetic, chemical, and imaging approaches. The generation of knock-in mouse models with specific mutations or tags within the 989-1007 coding sequence of the Irs2 gene would be invaluable. nih.gov These models would allow for precise investigation of the physiological consequences of altering specific interaction sites or PTMs. nih.gov The development of high-affinity, phospho-specific antibodies for modification sites within the 989-1007 region would enable its visualization in tissue sections via immunohistochemistry. Furthermore, the creation of genetically encoded biosensors based on principles like Fluorescence Resonance Energy Transfer (FRET) could allow for real-time imaging of PTM events or conformational changes in the 989-1007 peptide in living cells and potentially in living animals. Such advanced tools are essential to bridge the gap between molecular interactions and whole-organism physiology.

Q & A

Q. What is the role of IRS2 in pancreatic β-cell function and its implications for type 2 diabetes pathogenesis?

IRS2 is critical for β-cell survival, proliferation, and insulin secretion. Studies using β-cell-specific IRS2 knockout mice revealed severe glucose intolerance due to reduced β-cell mass and impaired compensatory insulin secretion during insulin resistance . Experimental models often combine glucose tolerance tests with immunohistochemistry to quantify β-cell mass and perfusion assays to measure dynamic insulin secretion .

Q. How can researchers detect and quantify IRS2 expression in cellular or tissue samples?

Common methodologies include:

  • Western blotting : Use antibodies targeting IRS2 (e.g., phospho-specific antibodies for activated IRS2) with normalization to β-actin or GAPDH .
  • ELISA kits : Commercial kits (e.g., human IRS2 ELISA Kit E0287h) detect IRS2 in serum, plasma, or homogenates with a sensitivity of 0.33 ng/mL and a linear range of 0.625–40 ng/mL .
  • qRT-PCR : Quantify IRS2 mRNA in isolated islets using primers spanning exons 8–10 to avoid genomic DNA contamination .

Q. What genetic association studies have explored IRS2 polymorphisms in type 2 diabetes?

Case-control studies, such as those in Han Chinese populations, analyzed IRS2 SNPs (e.g., codon 1057 G/A) using PCR-RFLP and logistic regression adjusted for BMI and age. While some reported weak associations (OR 1.2–1.5), larger cohorts are needed to confirm findings due to low penetrance .

Advanced Research Questions

Q. How does lipid-induced IRS2 downregulation contribute to β-cell dysfunction, and what experimental models validate this?

High-fat diets in rodents reduce IRS2 mRNA and protein in islets via oxidative stress, leading to impaired PI3K/Akt signaling. Researchers use islet perfusion systems to measure insulin secretion under lipid-rich conditions and correlate findings with qRT-PCR data on IRS2, GLUT2, and PI3K . Discrepancies in lipid effects (e.g., acute vs. chronic exposure) require careful temporal experimental design .

Q. Why do IRS2 knockout models show contradictory phenotypes in metabolic vs. non-metabolic tissues?

IRS2−/− mice exhibit β-cell failure but retain insulin sensitivity in liver and muscle, suggesting tissue-specific signaling redundancy. Advanced studies use conditional knockouts (e.g., β-cell vs. hepatocyte-specific deletions) and phosphoproteomics to map IRS2-dependent vs. IRS1-dependent pathways .

Q. What non-canonical roles does IRS2 play in cell cycle regulation and cancer biology?

IRS2 interacts with the APC/C complex to stabilize mitotic regulators (e.g., Cyclin B1), promoting spindle assembly checkpoint fidelity. Techniques like chemical proteomics and live-cell imaging in IRS2-overexpressing HeLa cells reveal its role in delaying anaphase onset, which may explain its oncogenic potential in hematologic malignancies .

Q. How can researchers resolve conflicting data on IRS2 isoform-specific signaling in insulin resistance?

IRS2 isoform ratios (e.g., truncated vs. full-length) alter downstream signaling. Use isoform-specific siRNA knockdown in adipocytes or hepatocytes, followed by phospho-kinase arrays (e.g., p-Akt, p-ERK) to dissect metabolic outcomes. Contradictory findings may stem from cell-type-specific splicing factors .

Q. What methodologies are optimal for studying IRS2-post-translational modifications (PTMs) in insulin signaling?

  • Ubiquitination : Co-immunoprecipitation with proteasome inhibitors (e.g., MG132) and ubiquitin-specific antibodies.
  • Phosphorylation : Phos-tag SDS-PAGE to resolve IRS2 phosphorylation states.
  • Interaction mapping : Proximity ligation assays (PLA) to visualize IRS2-receptor complexes in situ .

Methodological Considerations

Q. How should researchers interpret IRS2 expression data in the context of compensatory IRS1 upregulation?

In IRS2-deficient models, IRS1 often compensates, masking phenotypic severity. Use dual IRS1/IRS2 knockdowns and RNA-seq to identify redundant pathways. For example, hepatic IRS1/2 double knockouts show complete insulin resistance, unlike single knockouts .

Q. What are the pitfalls in translating IRS2 findings from rodent models to human diabetes?

Rodent β-cells rely more on IRS2 than humans, where IRS1 may play a larger role. Validate findings using human islets or induced pluripotent stem cell (iPSC)-derived β-cells under glucolipotoxic conditions. Cross-species RNA-seq meta-analyses can highlight conserved vs. species-specific pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.